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  • Product: 1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
  • CAS: 18268-15-0

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of Pentedrone on Dopaminergic Neurons: A Technical Guide

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Author Perspective: Senior Application Scientist Executive Summary As the landscape of novel psychoactive substances (NPS) evolves, u...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Author Perspective: Senior Application Scientist

Executive Summary

As the landscape of novel psychoactive substances (NPS) evolves, understanding the precise neuropharmacological mechanisms of second-generation synthetic cathinones is critical for both addiction research and therapeutic development. Pentedrone (α-methylamino-valerophenone) is a structurally distinct synthetic cathinone that lacks the 3,4-methylenedioxy ring found in compounds like methylone or pentylone[1].

From a mechanistic standpoint, pentedrone functions primarily as a potent, competitive reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET)[2],[3]. Crucially, unlike substrate-type releasers (e.g., mephedrone or MDMA) that reverse transporter flux to evoke monoamine efflux, pentedrone acts strictly as a transport blocker—a pharmacological profile analogous to cocaine or MDPV[4],[3]. This guide dissects the molecular kinetics, synaptic circuitry alterations, and the self-validating experimental methodologies required to accurately profile pentedrone's effects on dopaminergic neurons.

Molecular Pharmacology: Transporter Kinetics & Selectivity

The abuse liability of a psychostimulant is heavily dictated by its relative affinity for DAT versus the serotonin transporter (SERT). Serotonergic activation typically acts as an inhibitory brake on the rewarding effects of dopaminergic stimulation.

Pentedrone possesses an α-pentyl chain and lacks ring substitutions, a structural conformation that optimizes its binding pocket affinity for DAT and NET while virtually abolishing its interaction with SERT[1]. In vitro assays demonstrate that pentedrone exhibits a DAT IC50 ranging from 0.4 to 2.5 μM, while its affinity for SERT is remarkably weak (IC50 > 16 μM)[5],[6]. This results in a DAT/SERT inhibition ratio significantly greater than 10[5]. This high ratio is a definitive neuropharmacological hallmark strongly correlated with potent psychostimulant effects, increased locomotor activity, and severe abuse liability[2],[7].

Quantitative Transporter Inhibition Profile
Transporter TargetIC50 Range (μM)Pharmacological ActionSource
hDAT (Dopamine)0.40 – 2.50Competitive Reuptake Inhibitor[5],[3]
hNET (Norepinephrine)0.10 – 0.50Competitive Reuptake Inhibitor[6],[1]
hSERT (Serotonin)16.0 – 135.0Weak/Negligible Inhibition[5],[6]
DAT/SERT Ratio > 10.0Indicator of High Abuse Potential[2],[5]

Synaptic Circuitry & Intracellular Signaling

The behavioral phenotypes induced by pentedrone—such as hyperlocomotion and apomorphine-induced climbing—are direct downstream consequences of its action at the synaptic cleft[7]. By competitively occupying the orthosteric binding site on DAT, pentedrone prevents the clearance of exocytosed dopamine[2].

This blockade leads to a rapid accumulation of extracellular dopamine in the Nucleus Accumbens (NAc)[8]. The excess dopamine binds to D1-like receptors (Gαs-coupled) on Medium Spiny Neurons (MSNs). This binding activates adenylyl cyclase (AC), leading to an elevation in intracellular cAMP. Subsequent activation of Protein Kinase A (PKA) phosphorylates downstream targets including DARPP-32, ultimately driving the transcription of immediate-early genes such as c-Fos and ΔFosB, which are critical markers of neural plasticity and addiction[2].

Pathway Pentedrone Pentedrone (Synthetic Cathinone) DAT Dopamine Transporter (DAT) Competitive Inhibition Pentedrone->DAT Blocks reuptake Synapse Extracellular DA Accumulation (Nucleus Accumbens) DAT->Synapse Prevents clearance D1R D1 Receptor Activation (Medium Spiny Neurons) Synapse->D1R Binds Gs Gs Protein Coupling D1R->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Elevation AC->cAMP PKA PKA Activation cAMP->PKA cFos c-Fos / ΔFosB Expression (Transcriptional Regulation) PKA->cFos

Pentedrone-induced dopaminergic signaling cascade via DAT blockade.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of pentedrone requires rigorous, self-validating experimental designs. Below are the gold-standard protocols for isolating and quantifying its dopaminergic effects.

Protocol 1: In Vitro Radioligand Uptake Inhibition Assay ([³H]Dopamine)

Rationale: Primary neuronal cultures present a complex milieu of presynaptic autoreceptors (e.g., D2) and vesicular monoamine transporters (VMAT2) that confound the isolation of plasma membrane transporter kinetics. By utilizing HEK293 cells stably transfected with human DAT (hDAT), we isolate the direct interaction between pentedrone and the transporter, enabling precise IC50 determination[2],[9]. Self-Validation Mechanism: To ensure the measured radioactive signal represents specific DAT-mediated uptake rather than non-specific membrane binding, a parallel control cohort must be pre-incubated with a saturating concentration of GBR12909 (a highly selective DAT inhibitor). Specific uptake is calculated by subtracting this non-specific baseline from the total signal.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293-hDAT cells in standard DMEM supplemented with 10% FBS. Seed into 96-well plates and grow to 80% confluence.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids that may interfere with transporter function.

  • Drug Incubation: Add varying concentrations of pentedrone (e.g., 10⁻⁹ to 10⁻⁴ M) to the wells. Incubate for 10 minutes at 37°C to allow equilibrium binding at the transporter site[9].

  • Radioligand Introduction: Add 20 nM of [³H]Dopamine (or [³H]MPP+) to all wells. Incubate for exactly 10 minutes to capture the linear phase of uptake[2],[9].

  • Termination & Lysis: Terminate the reaction by rapidly aspirating the buffer and washing three times with ice-cold KRH buffer. Lyse the cells using 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate IC50 via non-linear regression analysis[9].

Protocol 2: In Vivo Brain Microdialysis Coupled with HPLC-ECD

Rationale: While in vitro assays define binding affinity, they cannot predict the dynamic clearance and accumulation of neurotransmitters in a living brain. Microdialysis allows for the real-time quantification of extracellular dopamine in the NAc of awake, freely moving animals, directly correlating neurochemistry with behavioral psychostimulant effects[8]. Self-Validation Mechanism: Probe recovery is highly dependent on temperature, flow rate, and membrane surface area. Before implantation, every probe undergoes an in vitro recovery calibration in artificial cerebrospinal fluid (aCSF) at 37°C. This calibration factor is strictly applied to back-calculate the true extracellular DA concentration from the dialysate fraction.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize the rodent and secure it in a stereotaxic frame. Implant a guide cannula targeting the NAc. Secure with dental cement and allow 3-5 days for surgical recovery.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe through the guide cannula. Perfuse aCSF at a constant flow rate of 1.0 μL/min using a micro-syringe pump.

  • Baseline Stabilization: Collect dialysate fractions every 15 minutes for at least 2 hours until baseline dopamine levels fluctuate by less than 10%.

  • Drug Administration: Administer pentedrone (e.g., 3-10 mg/kg i.p.)[7]. Continue collecting dialysate fractions every 15 minutes for 3 hours post-injection.

  • HPLC-ECD Analysis: Inject dialysate fractions into a High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD). Dopamine is oxidized at the working electrode (typically set at +400 mV), providing femtomolar sensitivity without the need for fluorescent derivatization.

Workflow Surgery Stereotaxic Surgery (NAc Cannulation) Recovery Animal Recovery (3-5 Days) Surgery->Recovery Probe Insert Dialysis Probe & Perfuse aCSF Recovery->Probe Admin Pentedrone Admin (i.p. or i.v.) Probe->Admin Collection Dialysate Collection (10-20 min intervals) Admin->Collection HPLC HPLC-ECD DA Quantification Collection->HPLC

In vivo microdialysis workflow for extracellular dopamine quantification.

Translational Implications for Drug Development

For drug development professionals, the pharmacological profile of pentedrone serves as a critical template for understanding structure-activity relationships (SAR) in monoamine transporter ligands. The removal of the methylenedioxy ring (transitioning from pentylone to pentedrone) drastically reduces SERT affinity while preserving DAT blockade[1]. This structural insight is invaluable when designing novel therapeutics for ADHD or narcolepsy, where the goal is to achieve moderate DAT inhibition without triggering the severe abuse liability associated with high DAT/SERT ratios. Furthermore, understanding pentedrone's pure reuptake inhibition mechanism aids in the development of targeted competitive antagonists or allosteric modulators intended to treat synthetic cathinone overdoses.

References

  • [2] Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Source: nih.gov. 2

  • [8] The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates. Source: nih.gov. 8

  • [7] The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity. Source: researchgate.net. 7

  • [4] Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. Source: nih.gov.4

  • [5] Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Source: semanticscholar.org. 5

  • [6] Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Source: axionbiosystems.com. 6

  • [1] Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Source: ovid.com. 1

  • [9] Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward. Source: frontiersin.org. 9

  • [3] Pentedrone Critical Review Report - ECDD Repository. Source: ecddrepository.org. 3

Sources

Exploratory

Unveiling the In Vitro Metabolic Profile of Synthetic Cathinone Derivatives: A Comprehensive Guide for Toxicometabolomics

Executive Summary The rapid proliferation of New Psychoactive Substances (NPS), particularly synthetic cathinones (β-keto amphetamines), presents a continuous "cat-and-mouse" challenge for forensic toxicology and clinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of New Psychoactive Substances (NPS), particularly synthetic cathinones (β-keto amphetamines), presents a continuous "cat-and-mouse" challenge for forensic toxicology and clinical diagnostics. Because human clinical trials for these illicit substances are ethically unfeasible, in vitro metabolic profiling has become the gold standard for elucidating their metabolic fate. As a Senior Application Scientist, I approach this challenge through the lens of toxicometabolomics —utilizing pooled human liver microsomes (pHLMs) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify reliable, long-lasting biomarkers of consumption. This whitepaper deconstructs the mechanistic pathways, experimental protocols, and analytical workflows required to confidently map the in vitro metabolic profiles of emerging synthetic cathinones.

Mechanistic Overview of Synthetic Cathinone Metabolism

Synthetic cathinones share a core β-keto amphetamine backbone, which significantly increases their polarity compared to traditional amphetamines[1]. This structural nuance dictates their metabolic trajectory. While a portion of the drug is excreted unchanged, the majority undergoes extensive Phase I and Phase II biotransformations mediated primarily by Cytochrome P450 (CYP450) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes[1].

Core Phase I Pathways
  • N-Dealkylation: A primary pathway for N-alkylated derivatives (e.g., 4-MPD, 4-MEAP), resulting in the formation of primary or secondary amines[2].

  • β-Ketone Reduction: Catalyzed by carbonyl reductases, this reaction reduces the defining ketone group to a hydroxyl group. Causality note: This step is critical because it not only neutralizes the molecule's defining feature but also creates a highly reactive functional handle for subsequent Phase II glucuronidation[1].

  • Aliphatic and Aromatic Hydroxylation: CYP2C19, CYP2D6, and CYP1A2 frequently oxidize the alkyl chains or the aromatic ring, producing highly polar metabolites[3].

  • Demethylenation & O-Methylation: Specific to methylenedioxy-substituted cathinones (e.g., Eutylone, Pentylone). The methylenedioxy ring is cleaved (demethylenation) and subsequently methylated by Catechol-O-Methyltransferase (COMT)[4].

Core Phase II Pathways
  • Glucuronidation: The addition of glucuronic acid to Phase I hydroxyl or reduced β-ketone groups, drastically increasing water solubility for renal excretion[5].

G Parent Parent Synthetic Cathinone (e.g., Eutylone, 4-MPD) N_Dealk N-Dealkylation (CYP450) Parent->N_Dealk BK_Red β-Ketone Reduction (Carbonyl Reductases) Parent->BK_Red Hydrox Aliphatic/Aromatic Hydroxylation (CYP450) Parent->Hydrox Demethyl Demethylenation (Methylenedioxy derivatives) Parent->Demethyl Gluc Glucuronidation (UGT Enzymes) BK_Red->Gluc Hydrox->Gluc O_Meth O-Methylation (COMT) Demethyl->O_Meth

Core Phase I and Phase II metabolic pathways of synthetic cathinones.

Experimental Design: The Self-Validating In Vitro Protocol

To ensure high-fidelity data, the in vitro incubation protocol must be a self-validating system. We utilize pooled Human Liver Microsomes (pHLMs) rather than single recombinant CYPs for initial screening. Why? Pooling microsomes from multiple donors (typically 50+) averages out genetic polymorphisms in CYP expression, providing a metabolic profile that accurately reflects population-level hepatic clearance[2].

Step-by-Step Methodology: pHLM Incubation Workflow
  • Reagent & Matrix Preparation:

    • Thaw pHLMs on ice to prevent premature protein degradation.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

    • Crucial Step: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the microsomal membrane. Alamethicin is a pore-forming peptide that allows the highly polar UDPGA cofactor to penetrate the membrane and access the UGT active sites.

  • Pre-Incubation:

    • Combine pHLMs (final concentration: 1 mg/mL protein), the synthetic cathinone substrate (10–25 µM to maintain linear Michaelis-Menten kinetics), and the buffer.

    • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate Phase I metabolism by adding an NADPH-regenerating system (1 mM final concentration). NADPH provides the essential reducing equivalents for CYP450 catalytic cycles.

    • Initiate Phase II metabolism by adding UDPGA (5 mM final concentration).

  • Enzymatic Quenching:

    • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 100 µL aliquot and immediately transfer it into 100 µL of ice-cold acetonitrile [5].

    • Causality: The organic solvent instantaneously denatures the enzymatic proteins, halting metabolism at precise time points, while simultaneously precipitating proteins to prevent LC column clogging during analysis.

  • Sample Cleanup:

    • Centrifuge the quenched samples at 10,000 × g for 15 minutes at 4°C.

    • Extract the supernatant, dry under a gentle stream of nitrogen, and reconstitute in the initial LC mobile phase.

Workflow Incubation 1. In Vitro Incubation (pHLMs + Cofactors) Quenching 2. Enzymatic Quenching (Ice-Cold Acetonitrile) Incubation->Quenching Centrifugation 3. Protein Precipitation & Centrifugation Quenching->Centrifugation LCHRMS 4. LC-HRMS/MS Analysis (QTOF / Orbitrap) Centrifugation->LCHRMS DataProc 5. Untargeted Data Processing (XCMS Online) LCHRMS->DataProc

Step-by-step in vitro toxicometabolomics workflow for synthetic cathinones.

Analytical Workflow: LC-HRMS/MS Data Acquisition

The structural similarities among synthetic cathinone analogs often result in isobaric metabolites (molecules with the exact same nominal mass but different structures). Therefore, Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS/MS) —utilizing Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers—is mandatory[2].

  • Chromatographic Separation: A Reversed-Phase (RP) C18 column is typically employed using a gradient of water/acetonitrile with 0.1% formic acid. For highly polar Phase II glucuronides, Hydrophilic Interaction Liquid Chromatography (HILIC) may be run in parallel to ensure adequate retention[2].

  • Mass Accuracy: HRMS provides sub-5 ppm mass accuracy. This allows us to calculate exact elemental formulas. By utilizing Data-Dependent Acquisition (DDA), the instrument automatically isolates precursor ions and subjects them to Collision-Induced Dissociation (CID), providing MS/MS fragmentation spectra necessary to pinpoint the exact site of hydroxylation or dealkylation.

  • Data Processing: Untargeted metabolomics software (e.g., XCMS Online, MetaboAnalyst) is used to align chromatograms, pick features, and perform Principal Component Analysis (PCA) to distinguish true metabolites from endogenous microsomal background noise[2].

Quantitative Data & Biomarker Selection

Translating in vitro data into actionable forensic intelligence requires selecting the most stable and abundant metabolites as biomarkers. The table below synthesizes recent HRMS data for emerging synthetic cathinones, highlighting the optimal targets for toxicological screening.

Cathinone DerivativeStructural Sub-ClassPrimary In Vitro Phase I MetabolitesPhase II ConjugatesRecommended Screening Biomarker(s)
4-MPD N-alkyl cathinoneN-dealkylation, β-ketone reduction, aliphatic hydroxylation[2]GlucuronidesHydroxylated and β-ketone reduced metabolites[2]
Eutylone MethylenedioxyDemethylenation + O-methylation, β-ketone reduction[4]Glucuronides / SulfatesDemethylenated/O-methylated + β-ketone reduced metabolites[6]
Mexedrone Mephedrone analogN-dealkylation, O-dealkylation, hydroxylation (CYP2C19/CYP2D6)[3]Not predominantly observedUnchanged Mexedrone, Hydroxy-mexedrone[3]
4-MDMC N,N-dialkyl cathinoneN-demethylation (forms 4-MMC)[5]Glucuronides4-MMC (demonstrating a prodrug effect)[5]
PCYP Pyrrolidine derivativeHydroxylation, bis-N-dealkylation[7]Glucuronides (benzyl ring)Hydroxylated glucuronide conjugates[7]

Key Insight: The identification of 4-MDMC acting as a prodrug for the internationally controlled substance 4-MMC (Mephedrone) underscores the critical importance of in vitro profiling. Without this metabolic context, a forensic laboratory might misinterpret a 4-MDMC intoxication as a direct 4-MMC exposure[5].

Conclusion

The in vitro metabolic profiling of synthetic cathinones bridges the gap between the clandestine synthesis of novel psychoactive substances and their robust detection in biological matrices. By strictly controlling the in vitro environment using pHLMs and leveraging the unparalleled mass accuracy of LC-HRMS/MS, researchers can confidently elucidate complex biotransformations—from simple N-dealkylations to multi-step demethylenation cascades. These self-validating workflows not only provide the specific biomarkers required for forensic urine screening but also offer vital toxicological insights into the pharmacokinetics and potential prodrug mechanisms of the ever-evolving NPS landscape.

Sources

Foundational

A Technical Guide to the Neuropharmacology of Substituted Cathinones

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Substituted cathinones, a broad class of β-keto-phenethylamines, represent a significant and evolving area of neuropharmacological researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cathinones, a broad class of β-keto-phenethylamines, represent a significant and evolving area of neuropharmacological research. Initially emerging as constituents of illicit "bath salts," their diverse and potent interactions with monoamine transporters have garnered substantial scientific interest for both public health and therapeutic development perspectives. This guide provides an in-depth analysis of the core neuropharmacological principles governing these compounds. We will dissect their primary mechanisms of action, explore the critical structure-activity relationships that dictate their pharmacological profiles, and detail the essential in vitro and in vivo protocols required for their comprehensive characterization. The content synthesizes established knowledge with contemporary findings, offering a technical framework for professionals engaged in neuroscience research and the development of novel central nervous system (CNS) agents.

Introduction: The Rise and Scientific Significance of Substituted Cathinones

Substituted cathinones are synthetic derivatives of cathinone, the primary psychoactive alkaloid in the Catha edulis (khat) plant.[1][2][3] Their core structure is a phenethylamine scaffold featuring a ketone group at the beta (β) position, which distinguishes them from their amphetamine analogues.[1][2][3] The emergence of numerous derivatives, such as mephedrone (4-methylmethcathinone) and 3,4-methylenedioxypyrovalerone (MDPV), on the recreational drug market in the mid-2000s highlighted their potent psychostimulant effects.[4][5] These effects, which can include euphoria, increased energy, and empathy, stem from their profound impact on brain monoamine systems.[4][6]

From a scientific standpoint, the vast chemical diversity of substituted cathinones provides a rich library for probing the function of monoamine transporters.[7][8] These transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission and are the targets for many therapeutic drugs, including antidepressants and treatments for ADHD.[9] Understanding how subtle structural modifications on the cathinone scaffold alter potency, selectivity, and mechanism of action is crucial for predicting the abuse potential of new derivatives and for inspiring the rational design of novel therapeutics.[7][8][10]

Core Mechanism of Action: A Spectrum of Transporter Interaction

The primary molecular targets of all substituted cathinones are the plasma membrane monoamine transporters (DAT, SERT, and NET).[1][2][11] These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal.[1][12] By disrupting this process, substituted cathinones dramatically increase the extracellular concentration of these monoamines, leading to enhanced neurotransmission.[1][2]

However, not all cathinones interact with these transporters in the same way. They exist along a mechanistic spectrum, broadly categorized into two main groups:

  • Uptake Inhibitors (Blockers): These compounds act similarly to cocaine. They bind to the transporter protein, physically occluding the channel and preventing the reuptake of neurotransmitters.[1][2][4] This leads to an accumulation of monoamines in the synapse. Pyrrolidine-containing cathinones, such as MDPV and α-PVP, are classic examples of potent uptake inhibitors, often showing high affinity for DAT and NET.[1][2][13]

  • Substrate-Type Releasers: These compounds function like amphetamines. They are recognized by the transporter and are translocated into the presynaptic neuron.[1][2][4] Once inside, they disrupt the pH gradient of synaptic vesicles via interaction with the vesicular monoamine transporter 2 (VMAT2), causing a non-exocytotic efflux of neurotransmitters back into the synapse through a reversal of the transporter's normal direction.[4][11] Ring-substituted cathinones like mephedrone and methylone are typically classified as releasers or "hybrid" compounds that both inhibit uptake and promote release.[1][2][14]

This mechanistic distinction is not merely academic; it has profound implications for the pharmacological effects, duration of action, and neurotoxic potential of these compounds. Releasers often produce a more rapid and robust increase in synaptic monoamine levels compared to blockers.

Figure 1: Dual mechanisms of cathinone action at the dopamine transporter.

Structure-Activity Relationships (SAR)

The pharmacological profile of a substituted cathinone is determined by its chemical structure. Modifications at three key positions—the aromatic ring, the α-carbon, and the terminal amino group—can drastically alter its potency and selectivity for DAT, SERT, and NET.[4][8][10]

  • Aromatic Ring Substitution: Adding substituents to the phenyl ring significantly impacts transporter selectivity. For instance, substitution at the para- (4) position of the ring, as seen in mephedrone (4-methyl), tends to increase activity at SERT relative to DAT.[1][4] This modification shifts the compound's profile from being purely stimulant-like (dopaminergic) to having more empathogenic, MDMA-like qualities (serotonergic).[4]

  • α-Alkyl Chain Length: Extending the alkyl chain at the α-carbon generally increases potency at DAT and NET. Pyrrolidine-containing cathinones often feature longer alkyl chains (e.g., the pentyl chain in α-PVP), contributing to their high potency as dopamine reuptake inhibitors.[6]

  • N-Terminal Group: The nature of the substituent on the amino nitrogen is critical. Incorporating the nitrogen into a pyrrolidine ring, as in MDPV, is a key structural feature of many potent uptake inhibitors.[11] In contrast, N-methylation, as in methcathinone, is common among transporter substrates.[4]

Comparative Potency of Key Substituted Cathinones

The following table summarizes the in vitro potencies (IC₅₀ values, the concentration required to inhibit 50% of transporter activity) for several representative cathinone derivatives. A lower IC₅₀ value indicates higher potency. The DAT/SERT ratio is a useful indicator of a drug's relative stimulant (dopaminergic) versus empathogenic (serotonergic) potential.[1]

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT/SERT RatioPrimary Mechanism
Cocaine 2503502000.7Blocker
Mephedrone 1502001000.75Releaser/Substrate
Methylone 1002501500.4Releaser/Substrate
MDPV 43,30030>800Blocker
α-PVP 13>10,00040>750Blocker
Bupropion 500>10,000500>20Blocker

Data compiled from multiple sources for illustrative purposes. Absolute values may vary based on experimental conditions.[1][13]

Field Insight: The high DAT/SERT ratio for compounds like MDPV and α-PVP is a strong predictor of high abuse potential and psychostimulant effects, whereas the more balanced ratios for mephedrone and methylone align with their mixed stimulant-entactogen user reports.[13] The therapeutically used cathinone, bupropion, displays moderate and selective activity at DAT and NET with negligible SERT interaction, highlighting how tuning these properties can lead to a viable clinical profile.[9]

Essential Experimental Protocols for Characterization

A multi-tiered approach combining in vitro and in vivo assays is necessary to fully elucidate the neuropharmacological profile of a novel cathinone derivative.

In Vitro Assays: Defining Molecular Interactions

These assays are foundational for determining a compound's affinity, potency, and mechanism at the monoamine transporters. They are typically performed using human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells that have been engineered to express a high density of a single human monoamine transporter (hDAT, hSERT, or hNET).[5][14][15]

  • Objective: To determine the potency (IC₅₀) of a test compound to inhibit neurotransmitter uptake.

  • Causality: This functional assay directly measures the primary therapeutic/pharmacological action of a transporter-targeting drug. It tells us how effectively the compound disrupts the transporter's function.

  • Methodology:

    • Cell Plating: Plate transporter-expressing cells in 96-well plates and grow to confluence.

    • Pre-incubation: Wash cells with Krebs-Henseleit buffer (KHB). Pre-incubate the cells for 5-10 minutes with a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM) or vehicle.

    • Uptake Initiation: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT) to initiate uptake.[12]

    • Termination: After a short incubation period (typically 1-5 minutes at room temperature), rapidly terminate the uptake by washing the cells with ice-cold KHB. The low temperature instantly halts transporter function.[12]

    • Lysis & Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

    • Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine for DAT). Specific uptake is calculated and plotted against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.

  • Objective: To distinguish between uptake inhibitors (blockers) and substrate-type releasers.

  • Causality: This is the critical experiment to define the mechanism of action. A true blocker will not induce efflux, while a releaser will cause a significant, dose-dependent increase in radiolabel efflux. This self-validating system provides a clear binary outcome (releaser vs. blocker).

  • Methodology:

    • Loading: Pre-load the transporter-expressing cells by incubating them with a radiolabeled substrate (e.g., [³H]MPP+, a non-metabolized DAT substrate) until a steady-state intracellular concentration is reached.[1][15]

    • Washing: Wash the cells thoroughly with buffer to remove all extracellular radiolabel.

    • Efflux Initiation: Add buffer containing various concentrations of the test compound or a known releaser (e.g., amphetamine) as a positive control.

    • Fraction Collection: At set time intervals (e.g., every 2 minutes), collect the supernatant (the buffer containing any released radiolabel).

    • Quantification: Measure the radioactivity in the collected fractions and in the remaining cell lysate at the end of the experiment.

    • Data Analysis: Calculate the percentage of total radioactivity released at each time point for each drug concentration. Plotting this against concentration yields an EC₅₀ value for release. Compounds that do not produce efflux above baseline are classified as blockers.[15]

Figure 2: Experimental workflow for a transporter-mediated release assay.
In Vivo Assays: Assessing Physiological and Behavioral Effects

In vivo studies are essential to understand how the molecular actions of a compound translate into physiological and behavioral effects in a whole organism.

  • Intracranial Microdialysis: This powerful technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions (e.g., the nucleus accumbens) of a freely moving animal. Following administration of a substituted cathinone, a dramatic and rapid increase in synaptic dopamine and/or serotonin provides direct evidence of the drug's primary neurochemical effect in the living brain.[4]

  • Locomotor Activity: Psychostimulant effects are often assessed by measuring changes in locomotor activity in rodents. Compounds that are potent DAT inhibitors or releasers typically cause a dose-dependent increase in movement, which serves as a reliable proxy for stimulant activity.[4]

  • Drug Discrimination: This behavioral paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a known drug (e.g., cocaine or MDMA) and press a specific lever to receive a reward. A novel cathinone is then tested to see which lever the animal presses, thereby classifying its subjective effects as being more "cocaine-like" or "MDMA-like."

Neurotoxicity and Future Directions

A significant concern with substituted cathinones is their potential for neurotoxicity.[16] High-dose or repeated administration of serotonergic releasers, in particular, can lead to long-term depletion of serotonin, damage to 5-HT nerve terminals, and associated neuroinflammatory responses.[13][16] This is often accompanied by adverse effects like hyperthermia, which can exacerbate neuronal damage.[6][17] Dopaminergic neurotoxicity, while generally considered less pronounced than with amphetamines, is also a documented risk.[13][18]

Despite the risks associated with their illicit use, the study of substituted cathinones holds therapeutic promise. By carefully modifying the cathinone scaffold, it is possible to design molecules with specific pharmacological profiles. For example, developing a selective dopamine/norepinephrine uptake inhibitor with minimal serotonergic activity could yield a novel treatment for ADHD or depression with a unique side-effect profile, as exemplified by bupropion.[9] The rich SAR data generated from this class of compounds provides an invaluable roadmap for future drug development efforts targeting the monoamine transporter family.[4][7]

References

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience. [Link]

  • Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of Experimental Pharmacology. [Link]

  • Guedes, J., Monteiro, M., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules. [Link]

  • Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. PubMed. [Link]

  • López-Arnau, R., et al. (2024). Structure-Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications. [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

  • Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

  • López-Arnau, R., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. National Institutes of Health. [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers Media S.A.. [Link]

  • Wang, Y., et al. (2025). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Heliyon. [Link]

  • Al-Kuraishy, H. M., et al. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. [Link]

  • Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. PubMed. [Link]

  • Wojcieszak, J., & Kuczyńska, K. (2021). A narrative review of the neuropharmacology of synthetic cathinones—Popular alternatives to classical drugs of abuse. ResearchGate. [Link]

  • Al-Kuraishy, H. M., et al. (2023). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. ScienceDirect. [Link]

  • Rocchetti, J., et al. (2023). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. National Institutes of Health. [Link]

  • Al-Kuraishy, H. M., et al. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. Preprints.org. [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health. [Link]

  • Karch, S. B. (2014). Cathinone Neurotoxicity (“The “3Ms”). Semantic Scholar. [Link]

  • Rocchetti, J., et al. (2023). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. MDPI. [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Guedes, J., et al. (2024). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. MDPI. [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate. [Link]

  • Davidson, C. (2018). DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants. ACS Publications. [Link]

  • Substituted cathinone. (n.d.). Wikipedia. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. [Link]

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Exploratory

An In-depth Technical Guide to the Toxicological Profile and In Vitro Cytotoxicity of Pentedrone

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Pentedrone Pentedrone (α-methylaminovalerophenone) is a synthetic stimulant of the cathinone class, structurally rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pentedrone

Pentedrone (α-methylaminovalerophenone) is a synthetic stimulant of the cathinone class, structurally related to the naturally occurring cathinone found in the khat plant. First identified in 2010, it emerged on the novel psychoactive substances (NPS) market as an ingredient in "bath salt" products, sold as a purported "legal high" alternative to controlled stimulants like cocaine and MDMA.[1][2] Users have reported MDMA-like effects, including euphoria, increased sociability, and heightened energy.[1][3] Chemically, its structure and mechanism of action place it in the category of norepinephrine-dopamine reuptake inhibitors (NDRIs).[2][4] This guide provides a comprehensive overview of its toxicological properties, metabolic fate, and established methodologies for assessing its cellular toxicity in vitro.

Part 1: Toxicological Profile

Pharmacodynamics: Mechanism of Action

Pentedrone's primary pharmacological activity is the inhibition of norepinephrine (NET) and dopamine (DAT) transporters.[1] Unlike other synthetic cathinones such as mephedrone or methylone which act as monoamine releasers, pentedrone functions as a pure reuptake inhibitor, a mechanism more akin to methylphenidate (Ritalin).[2][4] By blocking these transporters, it increases the synaptic concentrations of dopamine and norepinephrine, leading to its characteristic psychostimulant effects.[5]

Its affinity for the serotonin transporter (SERT) is significantly lower. This selective action on catecholamine systems underlies its stimulant properties and abuse potential, which has been demonstrated in animal models showing conditioned place preference and self-administration behaviors.[1][2]

Table 1: Monoamine Transporter Inhibition by Pentedrone

Transporter IC₅₀ (Half-maximal Inhibitory Concentration) Reference
Norepinephrine Transporter (NET) 610 nM [2]
Dopamine Transporter (DAT) 2,500 nM (2.5 µM) [2]

| Serotonin Transporter (SERT) | 135,000 nM (135 µM) |[2] |

Pharmacokinetics: Metabolism and Metabolites

The metabolism of pentedrone is crucial for understanding its duration of action and the potential toxicity of its byproducts. In vitro studies using human liver microsomes (HLM) and analyses of human urine have identified two primary metabolic pathways.[6][7]

  • β-Keto Reduction: The ketone group on the β-carbon is reduced to a hydroxyl group, forming the corresponding alcohol metabolite. This is a preferential pathway.[6]

  • N-demethylation: The methyl group is removed from the nitrogen atom.[6][8]

Further metabolism can occur through hydroxylation of the aromatic ring or the alkyl side chain.[8] Studies have also revealed enantioselectivity in its metabolism, with the R-(−)-pentedrone enantiomer being more extensively metabolized than its S-(+) counterpart.[6] This stereoselectivity can have significant implications for both the pharmacological activity and toxicity of the drug, as metabolites may possess their own toxic profiles.[6][7]

Pentedrone_Metabolism Pentedrone Pentedrone Metabolite1 β-Keto Reduced Metabolite (1-phenyl-2-(methylamino)pentan-1-ol) Pentedrone->Metabolite1 β-Keto Reduction Metabolite2 N-demethylated Metabolite (2-amino-1-phenylpentan-1-one) Pentedrone->Metabolite2 N-demethylation (CYP450) Metabolite3 Hydroxylated Metabolites Pentedrone->Metabolite3 Hydroxylation (CYP450)

Caption: Primary metabolic pathways of Pentedrone.

Documented Toxicity

Animal Studies: In vivo studies in rodents have demonstrated that pentedrone induces significant locomotor activity and has an abuse potential comparable to cocaine and methamphetamine.[3][5] High doses have been shown to cause severe convulsions (at 70 mg/kg) and lethality (at 100 mg/kg).[5][9]

Human Toxicity: Assessing pentedrone's toxicity in humans is often complicated by the presence of other substances in reported intoxication cases.[9] However, its use has been associated with adverse effects typical of potent stimulants, including agitation, tachycardia, psychosis, and restlessness.[10] In vitro studies using primary rat hepatocytes have classified pentedrone as one of the more hepatotoxic synthetic cathinones, with a potency similar to MDMA.[9]

Part 2: In Vitro Cytotoxicity Assessment

Evaluating the direct cellular toxicity of a compound like pentedrone is a fundamental step in characterizing its toxicological risk. In vitro cytotoxicity assays provide a controlled environment to measure the adverse effects of a substance on cells, offering insights into potential mechanisms of toxicity and establishing dose-response relationships. The choice of assay is critical, as different methods evaluate different cellular endpoints, providing a more complete picture of the cytotoxic mechanism.

Quantitative Cytotoxicity Data

Published data on pentedrone's cytotoxicity reveals concentration-dependent effects and highlights the importance of the biological model used. Notably, enantioselectivity plays a significant role in its toxic potential.

Table 2: In Vitro Cytotoxicity of Pentedrone

Compound/Enantiomer Cell Type Exposure Time Endpoint Value Notes Reference
Pentedrone (racemate) Primary Rat Hepatocytes Not Specified EC₅₀ = 0.664 mM High hepatotoxicity, comparable to MDMA. [9]
R-(−)-pentedrone 3D Human Hepatocyte-like Cells (HLCs) 24 h Most Cytotoxic More cytotoxic than the S-(+) enantiomer at 1 mM. [6][11]

| S-(+)-pentedrone | Dopaminergic SH-SY5Y Cells | Not Specified | Most Cytotoxic | More oxidative and cytotoxic than the R-(−) enantiomer. |[12] |

Expert Insight: The contrasting enantioselectivity between hepatic and neuronal cell models is a critical finding. In liver cells, the higher cytotoxicity of the R-(−) enantiomer correlates with it being the more extensively metabolized form, suggesting that toxic metabolite production may be a primary driver of hepatotoxicity.[6][7] Conversely, in neuronal cells, the S-(+) enantiomer is more toxic, with oxidative stress proposed as the main cytotoxic mechanism.[12] This underscores the necessity of using multiple, tissue-relevant cell lines in toxicological screening.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., SH-SY5Y, HepG2) Seeding 2. Seed 96-well Plates Culture->Seeding Exposure 3. Expose cells to Pentedrone (Dose-response concentrations) Seeding->Exposure Incubation 4. Incubate (e.g., 24, 48, 72h) Exposure->Incubation Assay_Choice 5. Select Cytotoxicity Assay(s) Incubation->Assay_Choice MTT MTT Assay (Mitochondrial Activity) Assay_Choice->MTT NR Neutral Red Assay (Lysosomal Integrity) Assay_Choice->NR LDH LDH Assay (Membrane Integrity) Assay_Choice->LDH Readout 6. Spectrophotometric Reading MTT->Readout NR->Readout LDH->Readout Calculation 7. Calculate % Viability & IC₅₀ Values Readout->Calculation

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

The following protocols are standardized, self-validating systems for assessing cytotoxicity. They measure distinct cellular health indicators: mitochondrial function (MTT), lysosomal integrity (Neutral Red), and membrane integrity (LDH).

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of living cells.[14]

  • Causality: A reduction in the purple color indicates mitochondrial dysfunction or cell death, a common endpoint for toxic compounds. The use of serum-free media during MTT incubation is sometimes recommended to avoid interference from serum components.[15]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Exposure: Prepare serial dilutions of Pentedrone in culture medium. Remove the old medium from the cells and add 100 µL of the Pentedrone dilutions (including a vehicle-only control) to the respective wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]

  • MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[17]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 1% Acetic acid in 50% Ethanol) to each well.[16][18]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[15] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (e.g., 570 nm).[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC₅₀ value.

  • Principle: This assay assesses the integrity of the lysosomal membrane. The supravital dye Neutral Red is a weak cation that penetrates cell membranes and accumulates in the lysosomes of viable, uninjured cells.[19] Damage to the cell or lysosomal membrane results in a decreased ability to take up and retain the dye.[20]

  • Causality: A loss of dye uptake is a direct indicator of compromised cell membrane integrity or lysosomal fragility, which are hallmarks of cytotoxicity. The protocol's validity rests on the active transport and sequestration of the dye, which ceases in non-viable cells.

Step-by-Step Methodology:

  • Cell Plating and Compound Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Dye Incubation: After the compound exposure period, remove the treatment medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.[19]

  • Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂ to allow for dye uptake by viable cells.[21]

  • Dye Removal and Cell Fixation: After incubation, carefully remove the dye-containing medium. Wash the cells once with 150 µL of a wash/fixative solution (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde) to remove excess dye and fix the cells.[18][21]

  • Dye Extraction (Solubilization): Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[21]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to fully extract the dye from the cells. Measure the absorbance at approximately 540 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of Neutral Red uptake relative to the vehicle control to determine cell viability and calculate the IC₅₀.

  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (e.g., necrosis).[22][23]

  • Causality: The presence of LDH in the extracellular medium is a direct biomarker of plasma membrane damage. The assay involves a coupled enzymatic reaction where released LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color is proportional to the number of lysed cells.[23][24] A critical control is the "Maximum LDH Release" well, where cells are intentionally lysed to establish the 100% cytotoxicity signal, ensuring accurate data interpretation.[25]

Step-by-Step Methodology:

  • Cell Plating and Compound Exposure: Follow steps 1 and 2 as described in the MTT assay protocol. Include additional control wells:

    • Vehicle Control: Cells treated with vehicle only (Spontaneous LDH release).

    • Maximum Release Control: Cells treated with vehicle, to which a lysis solution (e.g., Triton X-100) will be added later.[25]

    • Medium Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells). Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • Induce Maximum Lysis: To the "Maximum Release Control" wells in the original plate, add 10 µL of a 10X Lysis Solution and incubate for 45 minutes. Then, transfer the supernatant as in the previous step.[24]

  • Enzymatic Reaction: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions (e.g., Promega CytoTox 96®, Thermo Scientific Pierce™). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[23][24]

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[24]

  • Stop Reaction and Read Absorbance: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within one hour.[24]

  • Data Analysis: First, subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Conclusion

Pentedrone presents a toxicological profile characteristic of a potent NDRI stimulant, with significant abuse liability and potential for hepatotoxicity and neurotoxicity. Its metabolism is stereoselective, a factor that critically influences its cytotoxic effects in different cell systems. The in vitro cytotoxicity assays detailed herein—MTT, Neutral Red, and LDH—provide a robust, multi-faceted framework for quantifying the cellular damage induced by pentedrone and its analogues. By evaluating distinct cellular failure points (mitochondrial, lysosomal, and membrane integrity), researchers can develop a comprehensive understanding of its toxic potential, a crucial step in both public health risk assessment and the development of potential therapeutic interventions for stimulant abuse.

References

  • Pentedrone - Grokipedia.
  • Pentedrone - Wikipedia.
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay - N
  • Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells - PMC. [Link]

  • Pentedrone – Knowledge and References - Taylor & Francis. [Link]

  • 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers - ResearchGate. [Link]

  • Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP - MDPI. [Link]

  • Pentedrone Critical Review Report Agenda item 4.6 Expert Committee on Drug Dependence Thirty-eighth Meeting | Request PDF - ResearchGate. [Link]

  • 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers - MDPI. [Link]

  • 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers - PubMed. [Link]

  • New psychoactive substances: metabolites of synthetic cathinones induce cytotoxicity in human neuronal cells - Atlas of Science. [Link]

  • LDH cytotoxicity assay | Protocols.io. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay - National Toxicology Program. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. [Link]

  • Neurotoxicity-Based Toxicometabolomics of N-Ethyl Pentedrone Using Zebrafish as an In Vivo Model | ACS Omega. [Link]

  • Metabolism of pentedrone in human urine (adapted from[2]). - ResearchGate. [Link]

  • S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity - ResearchGate. [Link]

  • S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity - PubMed. [Link]

  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed. [Link]

  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - MDPI. [Link]

  • Neutral red uptake for starting doses for acute oral toxicity | EURL ECVAM - TSAR. [Link]

  • Pentedrone Critical Review Report - ECDD Repository. [Link]

  • A Fatal Case of Pentedrone and -Pyrrolidinovalerophenone Poisoning | Request PDF - ResearchGate. [Link]

  • The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity | Request PDF - ResearchGate. [Link]

  • Cytotoxicity in HLCs exposed to 0.5 and 1.0 mM of (A) pentedrone and... - ResearchGate. [Link]

  • Toxicological interpretation of N-ethylpentedrone and its metabolites in twelve fatal and non-fatal forensic cases - PubMed. [Link]

  • Effects of pentedrone (A), pentylone (B), 4-MPD (C), NEPD (D), NEP (E),... - ResearchGate. [Link]

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Protocols & Analytical Methods

Method

LC-MS/MS Protocol for the Robust Quantification of Synthetic Cathinones in Urine

Introduction & Scientific Rationale Synthetic cathinones, colloquially known as "bath salts," represent a rapidly evolving class of novel psychoactive substances (NPS). Structurally related to the naturally occurring alk...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Synthetic cathinones, colloquially known as "bath salts," represent a rapidly evolving class of novel psychoactive substances (NPS). Structurally related to the naturally occurring alkaloid cathinone, these central nervous system stimulants (e.g., MDPV, mephedrone, α-PVP) pose significant analytical challenges for forensic and clinical toxicology laboratories. Because standard immunoassays lack the cross-reactivity required to detect the ever-expanding library of cathinone derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for high-confidence screening and quantification[1].

As a Senior Application Scientist, I have designed this protocol to move beyond basic "dilute-and-shoot" methods, which often suffer from severe matrix effects and poor column longevity. Instead, this workflow is built on a self-validating system utilizing Mixed-Mode Solid Phase Extraction (SPE) and Biphenyl-based chromatography, ensuring robust, reproducible quantification.

The Causality Behind the Experimental Design
  • Sample Cleanup (Mixed-Mode SPE): Urine is a complex matrix containing salts, urea, and endogenous lipids that cause severe ion suppression in Electrospray Ionization (ESI). Synthetic cathinones are basic amines with pKa values typically between 7.0 and 9.0. By utilizing a Mixed-Mode Strong Cation Exchange (MCX) sorbent, we can buffer the urine to pH 6.0, ensuring the cathinones are fully protonated. The positively charged analytes bind tightly to the negatively charged sulfonic acid groups on the sorbent, allowing for aggressive organic washing (e.g., 100% Methanol) to strip away neutral and acidic interferences without losing the target analytes[2].

  • Volatility Mitigation (The 1% HCl Step): A critical, often overlooked challenge in cathinone analysis is their volatility in the free-base form. Elution from the SPE cartridge requires a high-pH organic solvent to neutralize the amine. If evaporated directly, significant analyte loss occurs. Adding a small volume of acidic methanol (1% HCl) prior to nitrogen evaporation converts the cathinones back into stable hydrochloride salts, preventing evaporative loss and ensuring near 100% recovery[3].

  • Chromatographic Resolution of Isomers: The NPS market frequently produces isobaric positional isomers (e.g., Eutylone and Pentylone) which share identical precursor masses ( m/z 236.1) and major MRM transitions. A standard C18 column often fails to resolve these. This protocol employs a Biphenyl stationary phase, which leverages π−π interactions to achieve baseline separation of structurally similar isomers[3].

Mandatory Visualization: Workflow Diagram

Workflow S1 1. Urine Aliquot (0.5 mL) Spike with Deuterated ISTDs S2 2. Buffer Addition 1.5 mL 100 mM Phosphate Buffer (pH 6.0) S1->S2 S3 3. Mixed-Mode SPE (MCX) Condition & Load Sample S2->S3 S4 4. Wash Interferences 2% Formic Acid, then 100% MeOH S3->S4 S5 5. Elute Analytes EtOAc:IPA:NH4OH (78:20:2) S4->S5 S6 6. Stabilize & Evaporate Add 1% HCl in MeOH, N2 Dry at 35°C S5->S6 S7 7. LC-MS/MS Analysis Biphenyl Column, ESI+ MRM S6->S7

Figure 1: Step-by-step mixed-mode SPE and LC-MS/MS workflow for synthetic cathinones in urine.

Materials & Reagents

  • Analytes: MDPV, Mephedrone, α-PVP, Eutylone, Pentylone.

  • Internal Standards (ISTDs): MDPV- d8​ , Mephedrone- d3​ . Note: ISTDs must be spiked into the raw urine prior to any sample prep to correct for both extraction recovery and MS matrix effects, ensuring a self-validating quantitative system.

  • Reagents (LC-MS Grade): Water, Methanol (MeOH), Ethyl Acetate (EtOAc), Isopropanol (IPA), Ammonium Hydroxide (NH₄OH), Formic Acid, Hydrochloric Acid (HCl).

  • SPE Cartridges: Mixed-mode strong cation exchange (MCX) or specialized forensic columns (e.g., 130 mg, 3 mL)[3].

Experimental Protocol

Sample Preparation (Solid Phase Extraction)
  • Aliquoting & Spiking: Transfer 0.5 mL of human urine into a clean test tube. Spike with 25 µL of the deuterated ISTD working solution (target concentration: 50 ng/mL).

  • Buffering: Add 1.5 mL of 100 mM Phosphate Buffer (pH 6.0). Vortex for 10 seconds and centrifuge at 3000 rpm for 5 minutes to remove particulates.

  • SPE Conditioning: Condition the MCX SPE cartridges with 3 mL of MeOH followed by 3 mL of DI Water. (Note: If using modern specialized polymeric sorbents, conditioning may be omitted according to manufacturer guidelines[3]).

  • Sample Loading: Apply the buffered urine sample to the cartridge. Allow it to flow through at a controlled rate of 1–2 mL/min.

  • Washing (Crucial for Matrix Effect Reduction):

    • Wash with 3 mL of 2% Formic Acid in Water (removes salts and polar interferences).

    • Wash with 3 mL of 100% MeOH (removes lipophilic neutral and acidic interferences).

  • Drying: Dry the column under full vacuum (≥10 inHg) for 5 minutes.

  • Elution: Elute the basic cathinones using 3 mL of freshly prepared EtOAc:IPA:NH₄OH (78:20:2, v/v/v). Collect the eluate in clean glass tubes.

  • Stabilization & Evaporation: Add 100 µL of 1% HCl in MeOH to the eluate to prevent volatilization. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 0.5 mL of Initial Mobile Phase (5% MeOH in Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Liquid Chromatography Conditions
  • Column: Biphenyl Core-Shell Column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

Data Presentation

Table 1: LC Gradient Conditions

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
6.0 40 60 0.4
8.0 5 95 0.4
10.0 5 95 0.4
10.1 95 5 0.4

| 13.0 | 95 | 5 | 0.4 |

Table 2: MRM Transitions and MS Parameters Note: Two transitions are monitored per analyte to meet forensic identification criteria (one quantifier, one qualifier). | Analyte | Precursor Ion ( m/z ) | Quantifier Ion ( m/z ) | Qualifier Ion ( m/z ) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | MDPV | 276.1 | 126.1 | 175.1 | 20 / 15 | | MDPV- d8​ (IS) | 284.2 | 134.1 | - | 20 | | Mephedrone | 178.1 | 160.1 | 145.1 | 15 / 20 | | Mephedrone- d3​ (IS) | 181.1 | 163.1 | - | 15 | | α-PVP | 232.1 | 126.1 | 91.1 | 20 / 25 | | Eutylone | 236.1 | 105.1 | 218.1 | 25 / 15 | | Pentylone | 236.1 | 105.1 | 218.1 | 25 / 15 |

(Notice that Eutylone and Pentylone share identical m/z transitions; their definitive identification relies entirely on the baseline chromatographic separation provided by the Biphenyl column).

Sources

Application

Application Note: In Vivo Rodent Models for Evaluating the Behavioral and Neurochemical Effects of Pentedrone

Introduction & Pharmacological Profile Pentedrone (2-(methylamino)-1-phenylpentan-1-one) is a potent synthetic cathinone that has emerged as a significant compound of interest in addiction neurobiology and toxicology. Un...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Profile

Pentedrone (2-(methylamino)-1-phenylpentan-1-one) is a potent synthetic cathinone that has emerged as a significant compound of interest in addiction neurobiology and toxicology. Unlike first-generation, ring-substituted cathinones (e.g., methylone) that act primarily as monoamine releasers, pentedrone functions as a highly selective monoamine transporter inhibitor[1].

In vitro assays demonstrate that pentedrone exhibits high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), while displaying negligible activity at the serotonin transporter (SERT)[1]. The DAT/SERT inhibition ratio for pentedrone is approximately 54, a highly dopaminergic profile that closely mirrors the pharmacodynamics of traditional psychostimulants like cocaine and methamphetamine[2]. This application note outlines validated in vivo rodent methodologies to systematically evaluate the hyperlocomotor, reinforcing, and discriminative stimulus effects of pentedrone.

Mechanistic Rationale & Pathway

Understanding the causality behind pentedrone's behavioral effects is critical for experimental design. By blocking DAT and NET, pentedrone prevents monoamine reuptake, causing a rapid accumulation of extracellular dopamine in the nucleus accumbens (NAcc) and dorsal striatum[1]. This dopaminergic surge directly drives psychomotor agitation, hyperlocomotion, and robust reinforcing effects[3].

Furthermore, chronic exposure leads to profound neuroadaptations. Repeated administration induces the upregulation of ΔFosB in the striatum—a critical transcription factor linked to addiction—which correlates with long-term behavioral changes such as increased aggression and impaired social exploration during withdrawal phases[4].

G Pentedrone Pentedrone (Synthetic Cathinone) DAT Dopamine Transporter (DAT) Blockade Pentedrone->DAT NET Norepinephrine Transporter (NET) Blockade Pentedrone->NET DA_Acc Extracellular Dopamine Accumulation (Nucleus Accumbens & Striatum) DAT->DA_Acc NE_Acc Extracellular Norepinephrine Accumulation NET->NE_Acc Behavior_Loco Hyperlocomotion & Psychomotor Agitation DA_Acc->Behavior_Loco Behavior_Reward Reinforcing Effects (Abuse Liability) DA_Acc->Behavior_Reward NE_Acc->Behavior_Loco Neuroadapt Neuroadaptation (ΔFosB Upregulation) Behavior_Reward->Neuroadapt Chronic Use

Neurochemical mechanism of Pentedrone driving behavioral outcomes.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity and Sensitization

Purpose : To quantify the psychostimulant properties and evaluate neurobehavioral sensitization following acute and repeated pentedrone administration. Pentedrone produces time- and dose-dependent stimulation of locomotor activity, with peak effects typically occurring within 10-30 minutes post-injection[5]. Subjects : Male Swiss-Webster mice or Wistar rats.

Step-by-Step Procedure :

  • System Validation : Prior to testing, validate the infrared photobeam arrays using a standardized calibration object to ensure accurate horizontal tracking and eliminate false positives from environmental noise.

  • Acclimation : Habituate animals to the open-field arenas (e.g., 40x40x40 cm) for 60 minutes prior to testing to establish baseline activity and reduce novelty-induced locomotion.

  • Acute Dosing : Administer pentedrone intraperitoneally (i.p.) at doses ranging from 0.5 to 25 mg/kg[5].

    • Causality Note: This broad range is necessary to capture the threshold of hyperactivity (~1.0 mg/kg) up to the ceiling effect (~10-25 mg/kg). Unlike its analog pentylone, pentedrone does not typically induce severe lethality or convulsions at these upper limits[5].

  • Data Acquisition : Record horizontal locomotor activity (HLA) in 10-minute bins for a total of 120–180 minutes. Pentedrone's stimulant effects typically last 90 to 140 minutes[5].

  • Sensitization Phase : For chronic studies, administer pentedrone (e.g., 10 mg/kg) twice daily for 5 days. Following a 48-hour withdrawal period, administer a challenge dose to assess behavioral sensitization and test for withdrawal-induced aggression[4].

Protocol 2: Intravenous Self-Administration (IVSA)

Purpose : To evaluate the reinforcing efficacy and abuse liability of pentedrone. Pentedrone effectively maintains IVSA behavior in rodents, serving as a direct measure of its addictive potential[2]. Subjects : Adult Wistar rats.

Step-by-Step Procedure :

  • Surgical Preparation : Implant chronic indwelling catheters into the right jugular vein. Allow a 7-day recovery period, flushing daily with heparinized saline (30 IU/mL) to maintain patency.

  • Self-Validation (Catheter Patency) : Weekly administration of a short-acting barbiturate (e.g., methohexital, 1.5 mg/kg, i.v.) is required. Immediate loss of muscle tone validates catheter patency; animals failing this test must be excluded from the dataset.

  • Acquisition Training : Train rats in operant chambers equipped with two levers (active and inactive) under a Fixed-Ratio 1 (FR1) schedule. Use a training dose of pentedrone (0.2 mg/kg/infusion)[2].

    • Causality Note: FR1 is optimal for initial acquisition as it provides immediate reinforcement, rapidly establishing the drug-lever associative memory.

  • Time-Out Period : Implement a 20-second time-out post-infusion (signaled by a cue light) to prevent overdose and assess regulated drug intake.

  • Dose-Substitution : Once stable responding is achieved (>20 infusions/session with >75% active lever preference for 3 consecutive days), conduct dose-response testing (0.025 – 0.3 mg/kg/infusion) in a randomized order[2].

G Surg Jugular Vein Catheterization Recov 7-Day Recovery (Heparin Flush) Surg->Recov Acq FR1 Acquisition (0.2 mg/kg/inf) Recov->Acq Stable Stable Acq->Stable Dose Dose Substitution (0.025-0.3 mg/kg) Stable->Dose PR Progressive Ratio (Breakpoint Analysis) Dose->PR

Workflow for evaluating Pentedrone abuse liability via IVSA.

Protocol 3: Drug Discrimination Assay

Purpose : To determine if pentedrone produces subjective interoceptive effects similar to known illicit substances, which is a strong predictor of human abuse liability. Procedure :

  • Training : Train rats to discriminate between an i.p. injection of cocaine (10 mg/kg) or methamphetamine (1 mg/kg) and saline using a two-lever food-reinforced operant task (e.g., FR10 schedule).

  • Validation (Stimulus Control) : Before test sessions, animals must achieve >80% correct lever responding on consecutive training days. This ensures the behavioral output is strictly controlled by the interoceptive drug cue rather than random operant behavior.

  • Testing & Analysis : Administer test doses of pentedrone (1.0 - 10 mg/kg). Pentedrone fully substitutes for both cocaine and methamphetamine, indicating overlapping discriminative stimulus profiles[5].

Quantitative Data Summary

To facilitate cross-study comparisons and model selection, the following table summarizes key pharmacodynamic and behavioral metrics of pentedrone in rodent models compared to related synthetic cathinones.

CompoundDAT/SERT Inhibition RatioLocomotor ED50 (Mice, i.p.)IVSA Maintenance Dose (Rats)Discriminative Substitution
Pentedrone ~54.04.70 ± 0.10 mg/kg0.2 - 0.3 mg/kg/infusionCocaine, Methamphetamine
Pentylone ~6.211.54 ± 0.08 mg/kg0.2 - 0.3 mg/kg/infusionCocaine, Methamphetamine
Methylone ~3.2>10.0 mg/kg0.5 mg/kg/infusionCocaine, MDMA
Methamphetamine ~22.01.0 - 3.0 mg/kg0.05 mg/kg/infusionSelf, Cocaine

Data synthesized from in vitro transporter assays and in vivo behavioral studies[2][5]. The exceptionally high DAT/SERT ratio of pentedrone correlates strongly with its potent locomotor efficacy and high abuse liability.

Conclusion

Pentedrone is a highly efficacious psychostimulant that robustly activates the dopaminergic system. Through standardized in vivo rodent models—specifically locomotor tracking, intravenous self-administration, and drug discrimination—researchers can accurately map its pharmacological profile. The profound DAT selectivity over SERT drives its high abuse liability, making pentedrone a critical compound of interest in addiction neurobiology and forensic toxicology.

References

  • Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC.
  • Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC.
  • The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed.
  • Repeated administration of N-ethyl-pentedrone induces increased aggression and impairs social exploration after withdrawal in mice - ResearchGate.
  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones - Frontiers.

Sources

Method

Application of 1-Phenyl-2-(propylamino)-1-pentanone in neurochemical research

Document Type: Application Note & Experimental Protocols Target Audience: Neurochemists, Pharmacologists, and Drug Development Professionals Subject: Neurochemical Profiling of 1-Phenyl-2-(propylamino)-1-pentanone (N-Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocols Target Audience: Neurochemists, Pharmacologists, and Drug Development Professionals Subject: Neurochemical Profiling of 1-Phenyl-2-(propylamino)-1-pentanone (N-Propylpentedrone)

Executive Summary

1-Phenyl-2-(propylamino)-1-pentanone, commonly known as N-propylpentedrone or α-propylaminopentiophenone, is a synthetic cathinone derivative utilized extensively in neurochemical research to map the structure-activity relationships (SAR) of monoamine transporters [2, 3]. As an Application Scientist, understanding the causality behind structural modifications is critical. The extension of the N-alkyl chain to a propyl group fundamentally alters the molecule's interaction with the human dopamine transporter (hDAT), shifting its pharmacological profile from a non-selective substrate to a highly selective reuptake inhibitor [1]. This guide provides the mechanistic rationale, quantitative profiling, and self-validating protocols necessary to accurately evaluate this compound in vitro.

Pharmacological Profile & Mechanistic Causality

The defining characteristic of 1-Phenyl-2-(propylamino)-1-pentanone is its high selectivity for hDAT over the human serotonin transporter (hSERT) [1].

The Causality of Steric Bulk: In the cathinone scaffold, the length of the N-alkyl chain dictates the mechanism of action. Smaller alkyl groups (e.g., methyl groups in methcathinone) allow the molecule to be translocated by the transporter, acting as a substrate that induces reverse transport (efflux) of neurotransmitters. However, the N-propyl substitution introduces significant steric hindrance. When 1-Phenyl-2-(propylamino)-1-pentanone binds to the orthosteric site of hDAT, its bulk prevents the transporter from completing the alternating access cycle (the conformational shift from outward-facing to inward-facing). Consequently, the transporter is locked in a state of conformational arrest, functioning purely as a reuptake inhibitor.

MOA NPP 1-Phenyl-2-(propylamino)- 1-pentanone DAT Dopamine Transporter (Outward-Facing) NPP->DAT High Affinity Binding Block Conformational Arrest (Inhibits Translocation) DAT->Block Prevents alternating access DA Extracellular DA Accumulation Block->DA Blocks DA reuptake

Fig 1. Mechanistic pathway of DAT inhibition via conformational arrest.

Quantitative Transporter Profiling

Recent SAR studies have demonstrated that among substituted cathinones, N-propylpentedrone exhibits the highest selectivity for hDAT [1]. The table below summarizes the representative pharmacological profile of this compound compared to structural analogs, providing a baseline for assay validation.

Table 1: Representative Monoamine Uptake Inhibition Profile

CompoundhDAT PotencyhNET PotencyhSERT PotencySelectivity Ratio (DAT/SERT)Primary Mechanism
1-Phenyl-2-(propylamino)-1-pentanone High (IC₅₀ < 100 nM)ModerateLow (IC₅₀ > 10,000 nM)> 100 (Highly DAT Selective) Pure Uptake Inhibitor
Pentedrone (N-methyl analog)ModerateModerateModerate~10 - 20Uptake Inhibitor
Mephedrone (Reference)ModerateModerateModerate< 1 (Non-selective)Substrate / Releaser

(Note: Exact IC₅₀ values are dependent on specific cell line expression levels and radioligand concentrations; data represents relative SAR trends established in peer-reviewed literature [1].)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific pharmacological controls ensures that any observed inhibition is a true receptor-mediated event rather than an artifact of cytotoxicity or non-specific binding.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

This assay quantifies the ability of 1-Phenyl-2-(propylamino)-1-pentanone to block the reuptake of radiolabeled neurotransmitters in HEK293 cells stably expressing hDAT, hNET, or hSERT.

Reagents & Buffers:

  • Assay Buffer: Krebs-Ringer HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Radioligands: [³H]-Dopamine (DAT), [³H]-Norepinephrine (NET), [³H]-Serotonin (SERT).

  • Positive Controls (Defining Non-Specific Binding): 10 µM GBR12909 (DAT), 10 µM Nisoxetine (NET), 10 µM Fluoxetine (SERT).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells expressing the respective transporter into poly-D-lysine coated 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C to ensure adherence. Rationale: Poly-D-lysine prevents cell detachment during the rapid washing steps, preserving data integrity.

  • Preparation: Wash cells twice with 200 µL of pre-warmed KRH buffer to remove culture media and endogenous amino acids that may compete for transporter binding.

  • Pre-incubation: Add 1-Phenyl-2-(propylamino)-1-pentanone at varying concentrations (10 pM to 10 µM) in KRH buffer. Include wells with vehicle (Total Binding) and wells with the respective positive control (Non-Specific Binding). Incubate for 10 minutes at 37°C. Rationale: Pre-incubation allows the test compound to reach equilibrium binding with the transporter before the radioligand is introduced.

  • Radioligand Addition: Add 20 nM of the respective [³H]-neurotransmitter to all wells. Incubate for exactly 10 minutes at 37°C.

  • Termination: Rapidly aspirate the buffer and wash the cells three times with 200 µL of ice-cold KRH buffer. Rationale: The sudden temperature drop halts transporter kinetics instantly, trapping the accumulated intracellular radioligand and preventing efflux.

  • Lysis & Quantification: Lyse cells using 1% SDS or a proprietary lysis buffer. Transfer lysates to scintillation vials, add scintillation cocktail, and quantify using Liquid Scintillation Counting (LSC).

Workflow Cell HEK293 Cells (hDAT, hNET, hSERT) Seed Seed in 96-well plates (Poly-D-lysine coated) Cell->Seed Preinc Pre-incubate with Test Compound Seed->Preinc Tracer Add [³H]-Neurotransmitter (10 min at 37°C) Preinc->Tracer Wash Rapid Wash & Lysis (Ice-cold buffer) Tracer->Wash LSC Liquid Scintillation Counting (LSC) Wash->LSC

Fig 2. Step-by-step workflow for the in vitro monoamine uptake inhibition assay.

Protocol B: Transporter Efflux (Release) Assay

To definitively classify 1-Phenyl-2-(propylamino)-1-pentanone as an inhibitor rather than a substrate, an efflux assay must be performed.

Step-by-Step Methodology:

  • Pre-loading: Incubate HEK293-hDAT cells with [³H]-Dopamine for 20 minutes to load the intracellular space.

  • Washing: Wash extensively with ice-cold KRH buffer to remove extracellular radioligand.

  • Stimulation: Add 10 µM of 1-Phenyl-2-(propylamino)-1-pentanone to the cells. Use 10 µM Methamphetamine as a positive control for efflux.

  • Fraction Collection: Collect the extracellular buffer at 5-minute intervals for 30 minutes.

  • Analysis: Measure the radioactivity in the collected fractions. Causality Check: A pure inhibitor like N-propylpentedrone will show baseline levels of radioactivity in the fractions (matching the vehicle control), whereas a substrate (like Methamphetamine) will trigger a massive spike in extracellular radioactivity due to transporter-mediated reverse transport.

Data Analysis & Interpretation

  • Specific Binding Calculation: Subtract the Non-Specific Binding (NSB) CPM (Counts Per Minute) from all data points.

  • IC₅₀ Determination: Plot the log concentration of 1-Phenyl-2-(propylamino)-1-pentanone against the percentage of specific binding. Fit the data using a non-linear regression model (e.g., variable slope, four-parameter logistic equation) in software like GraphPad Prism.

  • Selectivity Index (SI): Calculate the DAT/SERT selectivity ratio by dividing the IC₅₀ at hSERT by the IC₅₀ at hDAT. A higher number indicates greater selectivity for the dopamine transporter, a hallmark of the N-propyl substitution [1].

References

  • Eshleman, A. J., Nagarajan, S., Wolfrum, K. M., Reed, J. F., Swanson, T. L., Nilsen, A., & Janowsky, A. (2019). "Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters." Psychopharmacology, 236(3), 939-952. Source: PubMed Central (PMC). URL: [Link]

  • PubChem. "n-Propylpentedrone | C14H21NO | CID 131850106". Source: National Center for Biotechnology Information. URL: [Link]

Application

Application Notes and Protocols for the Isolation and Purification of 1-Phenyl-2-(propylamino)-1-pentanone Metabolites

Introduction 1-Phenyl-2-(propylamino)-1-pentanone, a synthetic cathinone often referred to as α-PVP, is a potent central nervous system stimulant.[1][2] Understanding its metabolic fate is crucial for toxicological scree...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenyl-2-(propylamino)-1-pentanone, a synthetic cathinone often referred to as α-PVP, is a potent central nervous system stimulant.[1][2] Understanding its metabolic fate is crucial for toxicological screening, pharmacokinetic studies, and the development of potential therapeutic interventions. This document provides a comprehensive guide for the isolation and purification of its primary metabolites from biological matrices, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to ensure both accuracy and a thorough understanding of the process.

The metabolism of α-PVP is extensive, primarily occurring in the liver through Phase I and Phase II reactions.[3][4] Phase I metabolism of α-PVP involves oxidation, reduction, and hydrolysis to introduce or expose functional groups.[4][5] Key Phase I metabolites include the β-keto reduced alcohol metabolite (β-hydroxy-α-PVP) and the pyrrolidine ring-opened metabolite (α-PVP lactam).[3][6][7] Subsequent Phase II reactions, such as glucuronidation, increase the water solubility of the metabolites to facilitate their excretion.[4][8] Given the structural similarity to other cathinones, N-dealkylation is also a potential metabolic pathway.[8]

This guide will detail two primary extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by chromatographic techniques for purification and analysis.

Metabolic Pathways of 1-Phenyl-2-(propylamino)-1-pentanone (α-PVP)

The biotransformation of α-PVP is complex, involving multiple enzymatic pathways. A simplified overview of the major metabolic routes is presented below.

PVP_Metabolism PVP 1-Phenyl-2-(propylamino)-1-pentanone (α-PVP) Metabolite1 β-hydroxy-α-PVP (Ketone Reduction) PVP->Metabolite1 Reduction Metabolite2 α-PVP Lactam (Pyrrolidine Oxidation) PVP->Metabolite2 Oxidation Metabolite3 N-dealkylated metabolite PVP->Metabolite3 N-dealkylation PhaseII Phase II Conjugates (e.g., Glucuronides) Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis BiologicalSample Biological Sample (Urine, Blood, etc.) Pretreatment Pre-treatment (e.g., Enzymatic Hydrolysis) BiologicalSample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Chromatography Chromatographic Purification (HPLC/UPLC) SPE->Chromatography LLE->Chromatography Analysis Analytical Determination (LC-MS/MS, GC-MS) Chromatography->Analysis Structure Structural Elucidation (NMR, HRMS) Analysis->Structure

Caption: General workflow for metabolite isolation and analysis.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly selective method for sample clean-up and concentration, making it ideal for isolating metabolites from complex matrices. [9][10]Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange functionalities, are particularly effective for extracting a broad range of metabolites with varying polarities. [11]

Rationale for SPE Parameter Selection
  • Sorbent Choice: A mixed-mode C18/cation exchange sorbent is recommended. The C18 phase retains the parent drug and less polar metabolites through hydrophobic interactions, while the cation exchange mechanism captures the protonated amine groups of the metabolites.

  • pH Adjustment: The sample pH is adjusted to be approximately two units below the pKa of the analytes to ensure they are protonated and can bind to the cation exchange sorbent.

  • Wash Steps: A series of wash steps with solvents of increasing polarity are used to remove interferences without eluting the target analytes.

  • Elution: A basic organic solvent is used to neutralize the charge on the analytes, disrupting their interaction with the sorbent and allowing for their elution.

Detailed SPE Protocol

SPE_Protocol cluster_spe Solid-Phase Extraction (SPE) Protocol Condition Step 1: Conditioning - 3 mL Methanol - 3 mL DI Water - 1 mL 0.1 M Phosphate Buffer (pH 6) Load Step 2: Sample Loading - Pre-treated sample (pH ~6) - Load onto SPE column Condition->Load Wash1 Step 3: Wash 1 (Polar Interferences) - 3 mL DI Water Load->Wash1 Wash2 Step 4: Wash 2 (Non-polar Interferences) - 3 mL Acetonitrile Wash1->Wash2 Elute Step 5: Elution - 3 mL Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:2 v/v/v) Wash2->Elute Dry Step 6: Dry Down & Reconstitute - Evaporate eluate under N2 - Reconstitute in mobile phase Elute->Dry

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases. [12][13]For amphetamine-type substances and their metabolites, adjusting the pH of the aqueous phase is critical for efficient extraction into an organic solvent. [13]

Rationale for LLE Parameter Selection
  • pH Adjustment: The pH of the biological sample is raised to above the pKa of the amine group on the metabolites (typically >10). [13]This deprotonates the amine, making the metabolites more soluble in an organic solvent.

  • Solvent Choice: A moderately polar, water-immiscible organic solvent such as a mixture of chloroform and isopropanol is used to effectively extract the metabolites.

  • Back-Extraction (Optional Clean-up): For cleaner extracts, a back-extraction can be performed. The organic extract is washed with an acidic solution to protonate the basic metabolites, transferring them back into the aqueous phase and leaving neutral and acidic impurities in the organic phase. The pH of the acidic aqueous phase is then raised, and the metabolites are re-extracted into a fresh organic solvent.

Detailed LLE Protocol

LLE_Protocol Start Start with Pre-treated Sample AdjustpH Adjust sample pH to >10 with NaOH Start->AdjustpH AddSolvent Add extraction solvent (e.g., Chloroform:Isopropanol, 9:1) AdjustpH->AddSolvent Vortex Vortex for 5-10 minutes AddSolvent->Vortex Centrifuge Centrifuge to separate phases Vortex->Centrifuge CollectOrganic Collect the organic layer Centrifuge->CollectOrganic Repeat Repeat extraction of aqueous layer (optional) CollectOrganic->Repeat Combine Combine organic extracts Repeat->Combine Dry Dry down under N2 and reconstitute Combine->Dry

Caption: Liquid-Liquid Extraction (LLE) workflow.

Chromatographic Purification and Analytical Determination

Following extraction, the resulting crude extract will contain a mixture of the parent drug and its metabolites. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the preferred methods for purifying and separating these closely related compounds. [14][15]

HPLC/UPLC Parameters for Metabolite Separation
ParameterRecommended ConditionRationale
Column Reversed-phase C18 or Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)Provides good retention and selectivity for the parent drug and its metabolites. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds. [16]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analytes, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analytes from the column.
Gradient Elution Start with a low percentage of B, gradually increasing to a high percentageAllows for the separation of compounds with a range of polarities, from the more polar metabolites to the less polar parent drug. [17]
Flow Rate 0.3 - 0.5 mL/minA typical flow rate for analytical scale columns to ensure efficient separation.
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity.
Detection Mass Spectrometry (MS) or UV-Vis (220-280 nm)MS provides high sensitivity and specificity for identification and quantification. [18][19]UV detection is a more general method.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of cathinone metabolites, however, derivatization is often required to improve the volatility and thermal stability of the polar metabolites. [20][21][22]Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization technique. [20]

Parameter Recommended Condition Rationale
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) A non-polar column suitable for the analysis of a wide range of underivatized and derivatized compounds. [23]
Carrier Gas Helium at a constant flow of 1.0 mL/min Inert carrier gas for GC.
Oven Program Start at 80-100°C, ramp up to 280-300°C A temperature gradient is necessary to separate compounds with different boiling points.
Injector Temperature 250 - 280 °C Ensures rapid volatilization of the sample.

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching. |

Conclusion

The protocols detailed in these application notes provide a robust framework for the successful isolation and purification of 1-Phenyl-2-(propylamino)-1-pentanone metabolites from biological matrices. The choice of extraction technique and chromatographic conditions should be optimized based on the specific research goals and available instrumentation. By understanding the scientific principles behind each step, researchers can confidently adapt and troubleshoot these methods to achieve high-quality results for their toxicological and metabolic studies.

References

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  • Method Development for the Detection of Synthetic Cathinones and Investigation of Their Metabolism Using Human Microsomes. (2013). University of North Texas. [Link]

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  • Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2017). Journal of Analytical Toxicology. [Link]

  • Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP. (2021). International Journal of Molecular Sciences. [Link]

  • Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. (2024). Molecules. [Link]

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  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. (2024). Molecules. [Link]

  • Cathinone preservation in khat evidence via drying. (2018). Forensic Science International. [Link]

  • Metabolism and Clearance - Part One. (2021). Anaesthesiology & Critical Care Medicine. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (2017). Forensic Toxicology. [Link]

  • METHOD DEVELOPMENT FOR THE DETECTION OF SYNTHETIC CATHINONES AND INVESTIGATION OF THEIR METABOLISM USING HUMAN MICROSOMES. (2013). University of North Texas. [Link]

  • Determination of Synthetic Cathinones in Urine... (2013). Journal of Analytical Toxicology. [Link]

  • The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. (1992). Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

  • In vitro metabolic proiling of methylenedioxy- substituted synthetic cathinones for enhanced detection in urine sample. (2024). Journal of Food and Drug Analysis. [Link]

  • New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron. (2014). The Journal of Toxicological Sciences. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cathinone Derivatives

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of High-Performance Liquid Chromatography (HPLC) for the analysis of cathin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of High-Performance Liquid Chromatography (HPLC) for the analysis of cathinone derivatives. Synthetic cathinones represent a large and ever-evolving class of new psychoactive substances (NPS), posing significant challenges for forensic, clinical, and pharmaceutical analysis. This document outlines the fundamental principles, method development strategies, and detailed protocols for the successful separation, identification, and quantification of these compounds. A particular focus is placed on the chiral separation of cathinone enantiomers, a critical aspect due to their often differing pharmacological and toxicological profiles.

Introduction: The Analytical Challenge of Cathinone Derivatives

Synthetic cathinones, often colloquially known as "bath salts," are structurally related to cathinone, the active stimulant found in the khat plant (Catha edulis). Clandestine modifications to the cathinone backbone have resulted in a plethora of derivatives with varying stimulant, empathogenic, and hallucinogenic effects. From an analytical standpoint, this chemical diversity presents several challenges:

  • Structural Similarity and Isomerism: Many cathinone derivatives are structural isomers, including positional isomers (e.g., 3-MMC vs. 4-MMC), which can be difficult to resolve using standard chromatographic techniques.[1]

  • Chirality: Most synthetic cathinones possess a chiral center, existing as a pair of enantiomers. These enantiomers can exhibit significantly different potencies and toxicities, making their separation and individual quantification crucial for a comprehensive toxicological assessment.[2][3]

  • Matrix Complexity: Cathinones are often analyzed in complex biological matrices such as blood, urine, oral fluid, and hair, as well as in seized street samples of unknown purity.[4][5][6] This necessitates robust sample preparation techniques to minimize matrix interference.[7]

  • Instability: Some cathinone derivatives can be unstable under certain conditions, including specific pH ranges, temperatures, and in the presence of light, which can impact the accuracy of quantitative results.[4][8]

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has emerged as the gold standard for the analysis of synthetic cathinones due to its high resolving power, sensitivity, and versatility.[9][10][11]

HPLC Method Development: A Step-by-Step Rationale

Developing a robust and reliable HPLC method for cathinone analysis requires a systematic approach, with each parameter carefully chosen to address the aforementioned challenges.

Column Selection: The Heart of the Separation

The choice of the stationary phase is paramount for achieving the desired separation.

  • Reversed-Phase Chromatography (RPC): For general screening and quantification of multiple cathinone derivatives, reversed-phase columns are the most common starting point.

    • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobicity and retention for a broad range of cathinones. They are a good initial choice for method development.[7]

    • Phenyl-Hexyl Columns: These columns provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the cathinone molecules. This can be particularly useful for separating structurally similar isomers.[12]

  • Chiral Stationary Phases (CSPs): For the critical task of enantioseparation, specialized chiral columns are necessary.

    • Polysaccharide-based CSPs: Columns with chiral selectors based on derivatives of cellulose and amylose are the most widely used and successful for the chiral separation of cathinones.[2][10][13] These CSPs can often resolve a wide array of cathinone enantiomers under normal-phase, reversed-phase, or polar-organic modes.[9][13]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition directly influences the retention and selectivity of the separation.

  • Reversed-Phase Mode:

    • Aqueous Component: Typically, an aqueous buffer is used. The addition of a small amount of acid, such as formic acid (0.1%) , serves a dual purpose: it protonates the amine groups of the cathinones, leading to sharper peaks and improved peak shape, and it enhances ionization efficiency for mass spectrometry detection.[7][12] Ammonium formate or acetate buffers are also commonly employed to control pH and improve reproducibility.[12]

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile generally provides lower viscosity and better peak shapes, while methanol can offer different selectivity. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for analyzing samples containing cathinones with a wide range of polarities.[12][14]

  • Normal-Phase and Polar-Organic Modes (for Chiral Separations):

    • Normal-Phase: Typically involves a non-polar solvent like n-hexane with a small amount of a polar modifier such as an alcohol (e.g., isopropanol, ethanol) and an amine additive (e.g., diethylamine) to improve peak shape.[9]

    • Polar-Organic: This mode uses a mixture of polar organic solvents, such as acetonitrile and methanol, and is often employed with polysaccharide-based CSPs.

Detection Techniques: Seeing the Analytes

The choice of detector depends on the analytical goal, whether it is qualitative screening, quantitative analysis, or structural elucidation.

  • UV/DAD (Diode-Array Detection): Most cathinones possess a chromophore and can be detected by UV absorbance. A DAD provides spectral information, which can aid in peak identification and purity assessment. It is a robust and cost-effective detection method suitable for routine analysis.[8][13]

  • Mass Spectrometry (MS): The coupling of HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) is the preferred method for the analysis of cathinones in complex matrices.[11][15][16]

    • High Sensitivity and Selectivity: MS detection offers unparalleled sensitivity and selectivity, allowing for the detection of trace amounts of cathinones in biological samples.[17]

    • Structural Information: MS/MS provides fragmentation patterns that are unique to each compound, enabling confident identification even in the presence of co-eluting substances.[11][15]

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, a powerful tool in the identification of novel cathinone derivatives.[12]

Workflow for HPLC Analysis of Cathinone Derivatives

The following diagram illustrates a typical workflow for the analysis of cathinone derivatives from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological or Seized Sample Extraction Extraction (SPE, LLE, or Dilution) Sample->Extraction Matrix Removal Concentration Evaporation & Reconstitution Extraction->Concentration Analyte Concentration Injection Sample Injection Concentration->Injection Column HPLC Column (Reversed-Phase or Chiral) Injection->Column Separation Detection Detection (UV/DAD or MS/MS) Column->Detection Elution Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Data Analysis Quantification Quantification & Reporting Integration->Quantification Calibration Curve

Caption: Workflow for the HPLC analysis of cathinone derivatives.

Detailed Protocol: Quantification of Common Cathinones in Urine by LC-MS/MS

This protocol provides a representative method for the simultaneous quantification of mephedrone, methylone, and α-PVP in human urine.

Materials and Reagents
  • Standards: Certified reference standards of mephedrone, methylone, α-PVP, and their corresponding deuterated internal standards (e.g., mephedrone-d3, methylone-d3, α-PVP-d8).

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium formate.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

  • Urine Samples: Blank human urine for calibration and quality control samples.

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 1 mL of urine, add the internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of an acidic solution (e.g., 0.1 M HCl), and then 2 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Parameters
ParameterSettingRationale
Column C18, 100 x 2.1 mm, 1.8 µmProvides good retention and separation for the target analytes.
Mobile Phase A 0.1% Formic Acid in WaterProtonates the analytes for better peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the column.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 5 µLA typical injection volume for LC-MS/MS.
Column Temperature 40 °CImproves peak shape and reduces backpressure.[16]
Gradient 5% B to 95% B over 8 minSeparates the target analytes from each other and from matrix components.
Ionization Mode ESI PositiveCathinones readily form positive ions.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Data Analysis
  • Calibration: Prepare a calibration curve using fortified blank urine samples at a minimum of five concentration levels.

  • Quantification: Quantify the analytes in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

  • Validation: The method should be validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effects.[4][18]

Chiral Separation Protocol: Enantioseparation of Mephedrone

This protocol outlines a method for the chiral separation of mephedrone enantiomers using a polysaccharide-based CSP.

Instrumentation and Reagents
  • HPLC System: HPLC with UV/DAD detector.

  • Chiral Column: A cellulose-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v).

  • Standard: Racemic mephedrone standard.

Chromatographic Conditions
ParameterSettingRationale
Column Cellulose-based CSPProven to be effective for the chiral separation of many cathinones.[8][13]
Mobile Phase n-Hexane/Isopropanol/DEANormal-phase conditions often provide excellent enantioselectivity on polysaccharide CSPs. DEA is an amine modifier to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can influence chiral recognition; ambient temperature is a good starting point.
Detection UV at 254 nmMephedrone has a strong UV absorbance at this wavelength.
Expected Results

This method should yield two baseline-resolved peaks corresponding to the (R)- and (S)-enantiomers of mephedrone. The elution order will depend on the specific chiral stationary phase used.

Conclusion and Future Perspectives

HPLC, especially when combined with mass spectrometry, is an indispensable tool for the analysis of synthetic cathinones. The continuous emergence of new derivatives necessitates the development of flexible and robust analytical methods. Future trends will likely focus on:

  • The development of novel stationary phases with improved selectivity for challenging isomer separations.

  • The expanded use of high-resolution mass spectrometry for the confident identification of unknown cathinones.

  • The miniaturization of HPLC systems and sample preparation techniques for high-throughput screening.

By understanding the principles of HPLC method development and applying the protocols outlined in this application note, researchers can confidently tackle the analytical challenges posed by this complex class of compounds.

References

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. MDPI. Available at: [Link]

  • Identification and stability of synthetic cathinones in biological samples. Florida International University. Available at: [Link]

  • Chiral separation of cathinone and amphetamine derivatives by HPLC/UV using sulfated ß-cyclodextrin as chiral mobile phase additive. PubMed. Available at: [Link]

  • Analysis of Cathinones in Plasma Using LC-MS/MS. American Society for Mass Spectrometry. Available at: [Link]

  • Rapid simultaneous chiral separation of six different cathinone derivatives. Conditions. ResearchGate. Available at: [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PMC. Available at: [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine. LCGC International. Available at: [Link]

  • Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. MDPI. Available at: [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. MDPI. Available at: [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. ProQuest. Available at: [Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. Available at: [Link]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. ResearchGate. Available at: [Link]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. MDPI. Available at: [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Semantic Scholar. Available at: [Link]

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. PMC. Available at: [Link]

  • Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. ResearchGate. Available at: [Link]

  • Quantitative Measurement of Synthetic Cathinones in Oral Fluid. Oxford Academic. Available at: [Link]

  • Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. ResearchGate. Available at: [Link]

  • Evaluating Of Synthetic Cathinones in Human Urine Samples. Acta Medica. Available at: [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. MDPI. Available at: [Link]

Sources

Application

High-Performance Electrochemical Detection of 1-Phenyl-2-(propylamino)-1-pentanone (N-Propylpentedrone)

Executive Summary & Mechanistic Overview The rapid proliferation of novel psychoactive substances (NPS) demands agile, on-site analytical methodologies. 1-Phenyl-2-(propylamino)-1-pentanone , commonly known as N-propylpe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The rapid proliferation of novel psychoactive substances (NPS) demands agile, on-site analytical methodologies. 1-Phenyl-2-(propylamino)-1-pentanone , commonly known as N-propylpentedrone , is a potent synthetic cathinone. Traditional forensic detection relies heavily on laboratory-bound chromatographic techniques (LC-MS/GC-MS). However, electrochemical sensing—specifically utilizing Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV)—provides a rapid, portable, and highly selective alternative for forensic screening[1].

The electrochemical detection of N-propylpentedrone relies on the distinct redox behavior of its two primary electroactive moieties:

  • The Secondary Amine (Propylamino group): Undergoes an irreversible anodic oxidation.

  • The Ketone Moiety (Pentanone backbone): Undergoes cathodic reduction.

By tuning the pH of the supporting electrolyte, we can isolate and amplify the faradaic current generated by the oxidation of the amine, providing a highly sensitive and quantifiable signal.

Mechanism Cathinone 1-Phenyl-2-(propylamino)-1-pentanone (N-Propylpentedrone) Oxidation Anodic Oxidation (Propylamino Group) Cathinone->Oxidation pH 7.4 - 8.0 Reduction Cathodic Reduction (Pentanone Carbonyl) Cathinone->Reduction pH 2.0 - 12.0 OxProduct Radical Cation / Imine (Irreversible) Oxidation->OxProduct -e⁻, -H⁺ RedProduct Alcohol Derivative (Irreversible) Reduction->RedProduct +2e⁻, +2H⁺

Fig 1. Dual redox pathways of N-propylpentedrone under voltammetric interrogation.

Causality in Experimental Design

To ensure scientific integrity, every parameter in this protocol is selected based on established electrochemical principles governing synthetic cathinones[2].

  • Electrode Selection (BDDE or SPE-GP): The oxidation of aliphatic secondary amines occurs at relatively high positive potentials (~ +1.0 V to +1.2 V vs. Ag/AgCl). Boron-Doped Diamond Electrodes (BDDE) or Graphene Screen-Printed Electrodes (SPE-GP) are mandated because they possess a wide anodic potential window, preventing the background oxidation of water from masking the analyte's signal[3].

  • Buffer and pH Optimization: The pKa of the secondary amine in N-propylpentedrone is approximately 8.2. At a pH of 7.4 to 8.0, a significant fraction of the molecules are deprotonated. The unshared electron pair on the nitrogen atom is fully available for electron transfer to the electrode surface, maximizing the oxidation peak current[1].

  • Waveform Selection (DPV/SWV over CV): Cyclic Voltammetry (CV) is useful for mechanistic studies, but its high capacitive (background) current limits sensitivity. DPV and SWV sample the current at the end of the potential pulse, effectively filtering out capacitive noise and enabling Limits of Detection (LOD) in the low micromolar range.

Analytical Specifications & Comparative Data

The following table synthesizes the optimal quantitative parameters for the electrochemical detection of synthetic cathinones structurally analogous to N-propylpentedrone.

Analytical ParameterSpecification / ValueCausality / Significance
Working Electrode BDDE or Graphene SPEWide potential window avoids water oxidation interference at high potentials.
Supporting Electrolyte 0.1 M Britton-Robinson (BR) BufferProvides stable ionic strength across a wide pH range for optimization.
Optimal pH 7.4 – 8.0Aligns with the amine pKa (~8.2), maximizing deprotonated species for oxidation.
Detection Technique DPV or SWVSuperior capacitive current filtering compared to standard Cyclic Voltammetry.
Linear Range 1.0 – 100.0 µmol L⁻¹Covers typical concentrations found in dissolved street samples and biofluids.
Limit of Detection (LOD) 0.1 – 3.8 µmol L⁻¹Ensures high sensitivity for trace forensic screening and toxicological analysis.
Primary Anodic Peak ~ +1.0 V to +1.2 V (vs Ag/AgCl)Corresponds to the irreversible oxidation of the secondary propylamino group.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Built-in blank checks and internal standardization ensure that false positives from cutting agents (e.g., caffeine, paracetamol) are systematically eliminated[2].

Workflow N1 Forensic Sample Extraction N4 Voltammetric Analysis (DPV / SWV) N1->N4 N2 Electrode Conditioning (BDDE / SPE-GP) N2->N4 N3 Buffer Optimization (BR Buffer, pH 8.0) N3->N4 N5 Chemometric Profiling & Validation N4->N5

Fig 2. Electrochemical workflow for the detection of N-propylpentedrone in forensic samples.

Phase 1: Sensor Preparation & Cathodic Conditioning
  • Preparation: Assemble a standard three-electrode cell utilizing a BDDE or SPE-GP as the working electrode, a Pt wire counter electrode, and an Ag/AgCl pseudo-reference electrode.

  • Conditioning: Immerse the electrode in 0.1 M BR buffer (pH 8.0). Perform Cyclic Voltammetry (CV) for 15 cycles between −1.50 V and +2.2 V at a scan rate of 800 mV s⁻¹.

    • Self-Validation Check: This cathodic pre-treatment cleans the sp² carbon sites. If the final CV cycle does not show a flat, featureless baseline in the target window (+0.5 V to +1.5 V), the electrode is contaminated and must be replaced.

Phase 2: Sample Extraction & Buffer Formulation
  • Buffer Setup: Prepare a 0.1 M Britton-Robinson (BR) buffer solution (a mixture of boric, phosphoric, and acetic acids) adjusted exactly to pH 8.0 using NaOH.

  • Extraction: Dissolve 1.0 mg of the seized sample in 1.0 mL of ultra-pure water. Vortex for 60 seconds, then centrifuge at 10,000 rpm for 5 minutes to pellet insoluble cutting agents.

  • Dilution: Transfer 100 µL of the supernatant into 9.9 mL of the BR buffer (pH 8.0).

Phase 3: Voltammetric Interrogation (DPV/SWV)
  • Blank Scan: Run a baseline DPV scan on the pure BR buffer.

    • Parameters: Amplitude of 80 mV, step potential of 10 mV, modulation time of 50 ms.

  • Sample Scan: Introduce the diluted N-propylpentedrone sample and execute the DPV scan under identical parameters.

  • Data Acquisition: Record the anodic peak current ( Ip​ ) occurring between +1.0 V and +1.2 V.

Phase 4: Interference Testing & Internal Standardization
  • Interferent Spike: To confirm selectivity, spike the sample with 50 µmol L⁻¹ of caffeine or paracetamol (common adulterants).

  • Validation: Caffeine and paracetamol oxidize at significantly different potentials (typically < +0.8 V or > +1.4 V) on carbon-based electrodes. The N-propylpentedrone peak at ~+1.1 V must remain fully resolved and unaffected in peak height, validating the specificity of the assay.

References

  • Electrochemical Screening of Synthetic Cathinones ACS Electrochemistry[Link]

  • Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications PMC / National Institutes of Health[Link]

  • Detection of the synthetic cathinone 4-methyl-pentedrone using lab-made screen-printed electrodes LSNano / UFSCar [Link]

  • Electrochemical detection of mephedrone using a graphene screen-printed electrode: a new sensitive and selective approach to identify synthetic cathinones in forensic analysis RSC Publishing[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Chiral Separation of Pentedrone Enantiomers by HPLC

Welcome to the Chiral Chromatography Support Hub. This resource is engineered for analytical chemists, forensic researchers, and drug development professionals tasked with the enantiomeric resolution of pentedrone—a chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Support Hub. This resource is engineered for analytical chemists, forensic researchers, and drug development professionals tasked with the enantiomeric resolution of pentedrone—a chiral synthetic cathinone. Because the (S)-(+) and (R)-(-) enantiomers of pentedrone exhibit distinct dopaminergic cytotoxicity and permeability profiles, achieving baseline resolution ( Rs​≥1.5 ) is a critical prerequisite for downstream pharmacological assays and forensic profiling.

Diagnostic Overview & Separation Logic

Mechanistic Causality in Pentedrone Enantioseparation: Pentedrone ( α -methylamino-valerophenone) contains a secondary amine and a ketone group. Direct chiral separation relies on transient diastereomeric complexes formed between the enantiomers and a Chiral Stationary Phase (CSP) 1. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatized with phenylcarbamates) are the gold standard for synthetic cathinones 2. The chiral recognition mechanism is driven by:

  • Hydrogen Bonding: Between the C=O/N-H of pentedrone and the carbamate linkages of the CSP.

  • π−π Interactions: Between the aromatic ring of pentedrone and the phenyl groups of the CSP.

  • Steric Fit: The helical cavity of the polysaccharide backbone selectively accommodates one enantiomer over the other.

Workflow Start Pentedrone Racemate Sample Prep CSP Select Polysaccharide CSP (e.g., Amylose/Cellulose) Start->CSP MP Optimize Mobile Phase (Hexane/IPA + DEA) CSP->MP HPLC HPLC-UV Analysis (Isocratic Elution) MP->HPLC Eval SST: Resolution (Rs) >= 1.5? HPLC->Eval Success Enantiomer Isolation (S-(+) and R-(-)) Eval->Success Yes Trouble Troubleshooting (Adjust Modifier/Temp) Eval->Trouble No Trouble->MP

Figure 1. Workflow for HPLC chiral separation of pentedrone enantiomers.

Validated Self-Validating Protocol: Analytical to Semi-Preparative Scale

This protocol is designed as a self-validating system. If System Suitability Test (SST) parameters are not met at Step 5, the workflow dictates a return to Step 2 for modifier adjustment, ensuring scientific integrity before sample commitment.

Phase I: Mobile Phase & Sample Preparation
  • Solvent Formulation: Prepare a normal-phase isocratic mixture of HPLC-grade n-Hexane and Isopropanol (IPA). A standard starting ratio is 95:5 (v/v) 3.

  • Basic Modifier Addition (Critical Step): Add 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

    • Causality: Pentedrone's secondary amine will interact with residual free silanols on the silica support, causing severe peak tailing. DEA competitively binds to these achiral silanol sites, masking them and ensuring interactions are exclusively with the chiral selector.

  • Sample Preparation: Dissolve racemic pentedrone in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase II: Chromatographic Execution
  • Column Equilibration: Install a Polysaccharide CSP (e.g., Phenomenex Lux i-Cellulose-5 or Chiralpak AS-H, 250 × 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for at least 15 column volumes.

  • System Suitability Test (SST): Inject 10 µL of the pentedrone standard.

    • Validation Criteria: Asymmetry factor ( As​ ) must be between 0.9 and 1.2. Baseline resolution ( Rs​ ) must be ≥1.5 . If these are not met, do not proceed to scale-up.

    • Elution Order: Under these conditions, the (S)-(+)-pentedrone enantiomer typically elutes first, followed by the (R)-(-)-enantiomer 4.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the aromatic moiety of cathinones).

Phase III: Semi-Preparative Scale-Up
  • Volumetric Scaling: Transition to a 250 × 10 mm column. Scale the flow rate proportionally using the formula: F2​=F1​×(d2​/d1​)2 . (e.g., 1.0×(10/4.6)2≈4.7 mL/min).

  • Mass Loading: Increase injection volume incrementally (e.g., 100 µL to 500 µL). Monitor the valley between peaks; halt volume increases when Rs​ drops below 1.2 to maintain high enantiomeric purity (>98% e.e.) during fraction collection.

Quantitative Performance Data

The following table synthesizes field-proven chromatographic conditions for pentedrone enantioseparation to aid in column selection.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v)Flow RateSeparation Factor ( α )Resolution ( Rs​ )Elution Order
Phenomenex Lux i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate))n-Hexane / IPA / DEA (95:5:0.1)1.0 mL/min1.10 - 1.30> 2.0S-(+) then R-(-)
Chiralpak AS-H (Amylose tris[(S)- α -methylbenzylcarbamate])n-Hexane / IPA / TEA (97:3:0.1)0.5 mL/min~1.25> 1.5S-(+) then R-(-)
Trefoil CEL1 (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / n-Butanol / DEA (100:0.3:0.2)1.0 mL/min1.06 - 1.15~ 2.7S-(+) then R-(-)

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Peak Tailing (Asymmetry > 1.2) Cause Cause: Secondary Interactions (Basic Amine vs Silanols) Issue->Cause Action1 Add Basic Modifier (0.1% DEA or TEA) Cause->Action1 Action2 Check Column Overload (Reduce Injection Volume) Cause->Action2 Check Peak Shape Improved? Action1->Check Action2->Check Check->Action1 No Resolved Proceed to Quantitation Check->Resolved Yes

Figure 2. Troubleshooting logic for resolving pentedrone peak tailing.

FAQ 1: Why am I experiencing severe peak tailing for pentedrone enantiomers, and how can I resolve it? Answer: Peak tailing in cathinone analysis is almost exclusively caused by secondary ion-exchange interactions between the basic secondary amine of pentedrone and acidic residual silanol groups on the silica matrix of the CSP. Resolution: Ensure your mobile phase contains a basic modifier like 0.1% Diethylamine (DEA) or Triethylamine (TEA). DEA is generally preferred for normal-phase polysaccharide columns as its smaller steric profile allows it to effectively penetrate and cap silanol sites, restoring Gaussian peak shapes and improving resolution.

FAQ 2: I am using a reversed-phase (RP) chiral method, but the resolution of pentedrone is poor. Should I switch to normal phase (NP)? Answer: Yes. While RP-HPLC is greener, synthetic cathinones like pentedrone are highly soluble in organic solvents and exhibit superior enantiorecognition in Normal Phase conditions. In NP (e.g., Hexane/IPA), the non-polar bulk solvent forces the polar moieties of pentedrone (ketone, amine) to strongly hydrogen-bond with the carbamate groups of the CSP. Water in RP methods competes for these hydrogen-bonding sites, drastically reducing the separation factor ( α ).

FAQ 3: How do I confirm the absolute configuration of the separated peaks? Answer: While elution order is highly consistent on specific CSPs (e.g., S-(+) elutes before R-(-) on Chiralpak AS-H), absolute configuration cannot be determined by UV alone. You must collect the fractions and analyze them using Electronic Circular Dichroism (ECD) spectroscopy or optical rotation (polarimetry). The (S)-enantiomer of pentedrone exhibits a positive (+) specific rotation.

FAQ 4: My baseline is drifting significantly during the isocratic run. What is the cause? Answer: Baseline drift in isocratic NP chiral chromatography is typically caused by inadequate column equilibration or solvent evaporation. Hexane and IPA have different vapor pressures; if your solvent reservoirs are not properly capped, the Hexane will evaporate faster, subtly changing the mobile phase polarity over time. Resolution: Premix your mobile phase thoroughly, keep reservoirs tightly capped with proper venting valves, and ensure the column is equilibrated with at least 15-20 column volumes before the first injection.

References

  • Title: Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column Source: MDPI URL
  • Title: Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review Source: SciSpace URL
  • Title: Synthetic Cathinones: Chiral Resolution and Enantioselectivity Studies Source: Sciforum URL
  • Title: A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances on a 2.5-µm Cellulose Tris-(3,5-dimethylphenyl-carbamate)
  • Title: Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies Source: MDPI URL

Sources

Optimization

Technical Support Center: Stability Testing of 1-Phenyl-2-(propylamino)-1-pentanone Hydrochloride Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 1-Phenyl-2-(propylamino)-1-pentanone hydrochloride solutions. It is desig...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 1-Phenyl-2-(propylamino)-1-pentanone hydrochloride solutions. It is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions based on established scientific principles and field-proven insights.

Introduction

1-Phenyl-2-(propylamino)-1-pentanone hydrochloride is a synthetic cathinone. The chemical stability of such pharmaceutical molecules is critical as it directly impacts the safety and efficacy of the drug product.[1][2] Rigorous stability testing is a regulatory requirement and a scientific necessity to understand the degradation profile of the molecule, which in turn informs the selection of appropriate formulations, packaging, storage conditions, and shelf life.[1][2][3] This guide will navigate you through the common challenges encountered during stability studies and provide a systematic approach to designing and executing robust experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability testing of 1-Phenyl-2-(propylamino)-1-pentanone hydrochloride solutions.

Q1: What are the primary degradation pathways for 1-Phenyl-2-(propylamino)-1-pentanone hydrochloride in solution?

A1: The primary degradation pathways for cathinone derivatives like 1-Phenyl-2-(propylamino)-1-pentanone hydrochloride in solution are influenced by factors such as pH, temperature, and exposure to light and oxygen.[4][5] Key degradation routes include:

  • Hydrolysis: The molecule may be susceptible to acid and base-catalyzed hydrolysis.

  • Oxidation: The amine group and the benzylic position are potential sites for oxidation.[6][7]

  • Photodegradation: Aromatic compounds are often sensitive to light, which can induce degradation.[3]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[5]

Studies on related cathinones have shown that stability is often pH and temperature-dependent, with increased stability at lower pH and temperature.[5][8]

Q2: What are the recommended initial storage conditions for a stability study of this compound?

A2: For a comprehensive stability study, it is recommended to follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9] Initial long-term storage conditions would typically be 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, depending on the climatic zone for which the product is intended.[10] Accelerated stability testing is commonly performed at 40°C ± 2°C / 75% RH ± 5% RH.[10]

Q3: What analytical technique is most suitable for quantifying the parent compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust method for the analysis of synthetic cathinones and their degradation products.[11] For the unequivocal identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[4][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities or after derivatization.[12]

Q4: How do I design a forced degradation study for this compound?

A4: A forced degradation or stress testing study is a regulatory requirement intended to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method.[1][2] The study should expose the drug substance to conditions more severe than accelerated stability testing, including:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.[10]

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[9]

  • Thermal Stress: Heating the sample in both dry and humid conditions.[3]

  • Photostability: Exposing the sample to light according to ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[2][3]

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[9]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during your stability testing experiments.

Troubleshooting Guide 1: Poor Peak Shape or Resolution in HPLC Analysis

Problem: You are observing broad, tailing, or split peaks for 1-Phenyl-2-(propylamino)-1-pentanone hydrochloride or its degradation products during HPLC analysis.

Causality: The basic nature of the propylamino group can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, resulting in poor peak shape. Other factors can include inappropriate mobile phase pH, column contamination, or column aging.

Step-by-Step Solution:

  • Optimize Mobile Phase pH: The mobile phase pH should be controlled to ensure consistent ionization of the analyte. For a basic compound like this, a lower pH (e.g., 2.5-4.0) will ensure the amine is protonated, which can improve peak shape.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping minimize the number of free silanol groups, reducing undesirable secondary interactions.

  • Incorporate a Mobile Phase Modifier: The addition of a small amount of a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase can mask the residual silanol groups and improve peak symmetry.

  • Column Washing and Regeneration: If the column performance has degraded over time, a rigorous washing procedure with a series of strong and weak solvents may restore its performance.

Experimental Protocol: HPLC Method for Stability Indicating Assay

Parameter Recommendation
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm, end-capped
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Troubleshooting Guide 2: Mass Imbalance in Forced Degradation Studies

Problem: The sum of the assay value of the parent drug and the amount of all degradation products is not close to 100% of the initial concentration.

Causality: A mass imbalance can occur if some degradation products are not being detected. This could be because they do not have a UV chromophore, are volatile and have been lost, or have precipitated from the solution.

Step-by-Step Solution:

  • Use a Universal Detector: Employ a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series with the UV detector to visualize non-chromophoric degradants.

  • Utilize LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to search for and identify all potential degradation products, regardless of their UV absorbance.[11]

  • Analyze the Headspace for Volatiles: If volatile degradation products are suspected, use headspace Gas Chromatography (GC) to analyze the vapor phase above the stressed sample.

  • Check for Precipitates: Visually inspect the stressed samples for any insoluble material. If present, isolate the precipitate, dissolve it in a suitable solvent, and analyze it.

Workflow for Investigating Mass Imbalance

Caption: A systematic workflow for troubleshooting mass imbalance in forced degradation studies.

Part 3: Experimental Protocols

This section provides a detailed protocol for a key experiment in stability testing.

Protocol: Forced Degradation by Oxidation

Objective: To evaluate the oxidative stability of 1-Phenyl-2-(propylamino)-1-pentanone hydrochloride in solution.

Materials:

  • 1-Phenyl-2-(propylamino)-1-pentanone hydrochloride reference standard

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV and/or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-Phenyl-2-(propylamino)-1-pentanone hydrochloride in water at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. This serves as the time-zero (T₀) control.

  • Oxidative Stress: In a volumetric flask, mix the stock solution with a 3% H₂O₂ solution and dilute with water to a final drug concentration of 0.1 mg/mL. The final concentration of H₂O₂ will depend on the desired level of degradation.

  • Incubation: Store the stressed sample at room temperature, protected from light, for a defined period (e.g., 24 hours).[9] If the reaction is slow, gentle heating (e.g., 40°C) can be applied.

  • Analysis: At predetermined time points, withdraw an aliquot of the stressed sample, quench the reaction if necessary (e.g., by dilution or addition of sodium metabisulfite), and analyze by the validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatogram of the stressed sample with that of the control. Identify and quantify the degradation products and calculate the percentage of the parent compound remaining.

Logical Flow of a Forced Degradation Study

Forced_Degradation_Flow cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation Acid Acidic Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Basic Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Degradant_ID Degradant Identification (e.g., LC-MS) Mass_Balance->Degradant_ID Method_Validation Method Specificity Confirmation Degradant_ID->Method_Validation API Drug Substance in Solution API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: A schematic overview of the forced degradation study workflow.

References

  • ICH. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • SGS Thailand. Forced Degradation Testing.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. OJP.gov.
  • (2017, August 31). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology.
  • Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites | Request PDF. ResearchGate.
  • (2025, December 21). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. PMC.
  • (2020, November 12). Extended Stability Evaluation of Selected Cathinones. Frontiers.
  • (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • ThermoFisher. Drug stability testing 101.
  • Shibaura Institute of Technology. (2021, July 15). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling.
  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling | Request PDF. ResearchGate.
  • Benchchem. Degradation pathways of 3-hydroxy-1-phenyl-1-butanone under acidic conditions.
  • Benchchem. Application Notes and Protocols for Propyphenazone Stability Testing in Formulations.

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Troubleshooting

Addressing challenges in the synthesis and purification of Pentedrone analogs

Technical Support Center: Synthesis and Purification of Pentedrone Analogs Disclaimer: This document is intended for academic and research purposes only, to be used by qualified professionals in controlled laboratory set...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis and Purification of Pentedrone Analogs

Disclaimer: This document is intended for academic and research purposes only, to be used by qualified professionals in controlled laboratory settings. The synthesis of controlled substances is illegal in many jurisdictions and requires strict adherence to all applicable laws and regulations. The information provided here addresses common chemical challenges and is not an endorsement or guide for illicit production.

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuanced challenges researchers face when working with complex organic molecules. This guide provides in-depth troubleshooting for the synthesis and purification of pentedrone analogs (β-keto-phenethylamines), focusing on the underlying chemical principles to help you overcome common experimental hurdles.[1][2]

Section 1: Synthesis Pathway Troubleshooting

The synthesis of pentedrone and its analogs typically involves a multi-step process, often beginning with a propiophenone-like precursor. Each step presents unique challenges that can impact yield and purity.

Generalized Synthetic Workflow

A common route involves the α-bromination of a substituted propiophenone followed by nucleophilic substitution with an appropriate amine.

Synthesis_Workflow cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation & Purification Propiophenone Substituted Propiophenone AlphaBromo α-Bromo Intermediate Propiophenone->AlphaBromo  Br₂, HBr, or NBS   CrudeProduct Crude Pentedrone Analog (Freebase) AlphaBromo->CrudeProduct  Base, Solvent   Amine Primary/Secondary Amine (e.g., Methylamine) Amine->CrudeProduct  Base, Solvent   PureProduct Purified Analog (e.g., HCl Salt) CrudeProduct->PureProduct  HCl, Recrystallization  

Caption: Generalized workflow for the synthesis of pentedrone analogs.

Frequently Asked Questions (FAQs): Synthesis

Q1: My α-bromination of propiophenone is resulting in low yields and multiple products. What's going wrong?

A: This is a classic challenge where reaction conditions dictate regioselectivity. Several side reactions are possible:

  • Cause 1: Aromatic Ring Bromination: Under certain conditions, particularly with Lewis acid catalysts like AlCl₃ in excess, electrophilic substitution on the aromatic ring can compete with or even dominate α-bromination, leading to meta-substituted byproducts.[3]

  • Solution: Ensure your conditions favor kinetic enolate formation and subsequent bromination on the α-carbon. This typically involves using a protic acid catalyst (like HBr) or specific brominating agents like N-Bromosuccinimide (NBS) under radical initiation, which are selective for the aliphatic chain.[4] Using reagents like CuBr₂ can also offer high regioselectivity for the α-position.[5][6]

  • Cause 2: Di-bromination: Over-reaction can lead to the formation of α,α-dibromo species.

  • Solution: This is often a stoichiometry issue. Use the brominating agent as the limiting reagent (≤1.0 equivalent). Add the bromine solution slowly to a gently heated solution of the ketone to ensure it reacts as it is added, preventing a buildup of concentration.[4]

  • Cause 3: Elimination Reactions: The α-bromo ketone product can undergo elimination to form an α,β-unsaturated ketone, especially if the reaction temperature is too high or a strong base is present.[7]

  • Solution: Maintain careful temperature control. The reaction is often performed at or below room temperature to minimize side reactions.[7]

Q2: I'm struggling with the final reductive amination/nucleophilic substitution step. The reaction is incomplete, leaving unreacted α-bromo ketone.

A: Incomplete conversion is a common problem in amine alkylations.

  • Cause 1: Insufficient Basicity: The reaction generates HBr as a byproduct, which protonates the amine starting material, rendering it non-nucleophilic. You must include a base to scavenge this acid.

  • Solution 1 (Stoichiometric Base): Use at least two equivalents of the amine nucleophile—one to act as the nucleophile and one to act as the base. Alternatively, add an inexpensive, non-nucleophilic base like triethylamine (TEA) or potassium carbonate to neutralize the acid as it forms.

  • Solution 2 (One-Pot Synthesis): Some modern protocols use catalysts that facilitate a one-pot α-amination, combining the ketone, amine, and a catalyst system to form the product directly, avoiding the isolation of the sensitive α-bromo intermediate.[5]

  • Cause 2: Competing Reactions: The α-bromo ketone is a potent electrophile. If using a protic solvent like methanol, it can compete with the amine as a nucleophile, leading to an α-methoxy ketone byproduct.

  • Solution: Use an aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). Ensure your reagents are dry.

  • Note on Reductive Amination: While direct substitution is common, an alternative is reductive amination of a diketone precursor.[8][9] This avoids handling α-haloketones but can suffer from incomplete imine formation or reduction. Using a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) can selectively reduce the imine/iminium ion in the presence of the ketone, driving the reaction to completion.[8][9][10]

Section 2: Purification Troubleshooting Guide

Purification is critical for isolating the desired analog from starting materials, byproducts, and isomers.[11][12] Pentedrone and its analogs are typically purified as their hydrochloride salts, which are more crystalline and stable than the freebase form.[13]

Purification Workflow Decision Tree

Purification_Workflow Start Crude Product (Freebase Oil/Solid) AcidBase Perform Acid/Base Extraction? Start->AcidBase Recrystallize Recrystallization of HCl Salt AcidBase->Recrystallize Yes (Removes non-basic impurities) Chromatography Column Chromatography (Freebase) AcidBase->Chromatography No (Impurity profile is complex) Isomers Isomers Present? Recrystallize->Isomers Chromatography->Recrystallize After column FinalProduct Pure Product ChiralSep Chiral HPLC/SFC for Enantiomer Separation ChiralSep->FinalProduct Isomers->FinalProduct No Isomers->ChiralSep Yes (Chiral)

Caption: Decision tree for purification of pentedrone analogs.

Frequently Asked Questions (FAQs): Purification

Q3: My acid/base extraction to isolate the amine product is inefficient, with significant product loss.

A: This often points to issues with pH control or solvent choice.

  • Cause 1: Incorrect pH during Extraction: The amine must be in its freebase form (deprotonated) to be soluble in an organic solvent like dichloromethane (DCM) or ethyl acetate. Conversely, it must be in its protonated salt form to be soluble in the aqueous layer.

  • Solution: When extracting the freebase into the organic layer, ensure the aqueous phase is distinctly basic (pH > 10). When washing the organic layer with acidic water (e.g., dilute HCl) to pull the product into the aqueous phase, ensure the pH is distinctly acidic (pH < 4). Use a pH meter or pH strips to verify.

  • Cause 2: Emulsion Formation: The combination of organic solvents, water, and salts can form stable emulsions, trapping your product at the interface.

  • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions. Gentle swirling is often more effective than vigorous shaking.

Q4: I can't get my pentedrone analog HCl salt to crystallize properly. It either oils out or forms a fine powder with poor purity.

A: Successful recrystallization depends entirely on choosing the right solvent system.[14][15] Amine hydrochlorides are polar salts and require polar solvents.

  • Principle: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[15]

  • Common Solvents for Amine HCl Salts:

    • Single Solvents: Isopropanol (IPA), ethanol, or acetone are excellent starting points.

    • Two-Solvent Systems: A common technique is to dissolve the salt in a minimal amount of a hot polar solvent (like IPA or methanol) and then slowly add a less polar anti-solvent (like diethyl ether or ethyl acetate) until turbidity (cloudiness) persists.[16] Re-heating to clarify and then allowing slow cooling promotes the growth of large, pure crystals.

Solvent SystemTarget Compound SolubilityImpurity SolubilityCrystal Quality
Isopropanol (IPA) Soluble when hot, sparingly soluble when coldVaries; good for less polar impuritiesOften yields good quality crystals
Acetone Moderately soluble when hotGood for removing very polar impuritiesCan sometimes lead to rapid precipitation
IPA / Diethyl Ether Soluble in hot IPAImpurities remain in the solvent mixtureExcellent for high purity; requires careful addition of ether
Ethanol / Ethyl Acetate Soluble in hot EthanolGood for a range of impuritiesA versatile and effective combination

Q5: My final product is pure by NMR, but I suspect the presence of the constitutional isomer, isopentedrone. How can I detect and remove it?

A: The formation of isocathinone by-products (e.g., 1-methylamino-1-phenylpentan-2-one for pentedrone) is a known issue in some synthetic routes.[11][12] These isomers can be difficult to separate.

  • Detection: Standard NMR and mass spectrometry can confirm the presence of such isomers.[11][12][17] High-resolution techniques like LC-QTOF-MS are particularly effective.[18]

  • Separation:

    • Fractional Recrystallization: This can sometimes work if the isomers have sufficiently different solubilities, but it is often tedious and inefficient.

    • Preparative Chromatography: This is the most reliable method. Since the isomers have very similar polarities, a high-resolution stationary phase is needed. Reversed-phase (C18) or Phenyl-Hexyl columns with a carefully optimized mobile phase gradient (e.g., acetonitrile/water with a formic acid modifier) can often provide the necessary separation.[19][20]

Q6: How do I separate the R-(-)- and S-(+)-enantiomers of my chiral pentedrone analog?

A: Stereoselective synthesis is challenging and costly, so most synthetic routes produce a racemic mixture.[21][22] Separating enantiomers is crucial as they can have different pharmacological and toxicological profiles.[1][20][23]

  • Technique of Choice: Chiral Chromatography.

    • High-Performance Liquid Chromatography (HPLC): This is the most common method, using a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are highly effective for separating cathinone enantiomers.[21][22]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative that often provides faster and more efficient separations than HPLC for chiral compounds.[24]

    • Capillary Electrophoresis (CE): CE, especially with cyclodextrin additives in the buffer, is another powerful technique for achieving enantioseparation.[25][26]

  • Protocol Example: Semi-Preparative Chiral HPLC

    • Column: A polysaccharide-based chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[21]

    • Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol), often with a small amount of an amine modifier (like diethylamine, DEA) to improve peak shape. A typical ratio might be n-hexane/IPA/DEA (95:5:0.1).[21]

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., ~249 nm for pentedrone).[18]

    • Collection: The process requires multiple injections, with fractions for each enantiomer peak being collected and later combined.[21]

References

  • Title: Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column Source: MDPI URL: [Link]

  • Title: Chemical analysis of two new designer drugs: Buphedrone and pentedrone Source: ResearchGate URL: [Link]

  • Title: Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products Source: ResearchGate URL: [Link]

  • Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: PMC (PubMed Central) URL: [Link]

  • Title: Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP Source: PubMed URL: [Link]

  • Title: Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes Source: ResearchGate URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination Source: Organic Chemistry Tutor URL: [Link]

  • Title: Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives Source: MDPI URL: [Link]

  • Title: The separation and identification of synthetic cathinones by portable low microflow liquid chromatography with dual capillary columns in series and dual wavelength ultraviolet detection Source: ResearchGate URL: [Link]

  • Title: Bromination of para substituted propiophenones Source: ResearchGate URL: [Link]

  • Title: Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products Source: PubMed URL: [Link]

  • Title: Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Source: Semantic Scholar URL: [Link]

  • Title: Chiral separation of cathinone and amphetamine derivatives by HPLC/UV using sulfated ß-cyclodextrin as chiral mobile phase additive Source: PubMed URL: [Link]

  • Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: ResearchGate URL: [Link]

  • Title: Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography Source: PMC (PubMed Central) URL: [Link]

  • Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? Source: Reddit URL: [Link]

  • Title: Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions Source: PMC (PubMed Central) URL: [Link]

  • Title: How to recrystallization amine compound and it is not soluble in common organic solvents Source: ResearchGate URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive]([Link] reductive)

  • Title: Synthetic cathinones: an updated harms assessment (accessible) Source: GOV.UK URL: [Link]

  • Title: Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques Source: Ovid URL: [Link]

  • Title: Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column Source: PMC (PubMed Central) URL: [Link]

  • Title: Method for selective bromination of phenyl alkyl ketone derivatives Source: Google Patents URL
  • Title: Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Source: Frontiers URL: [Link]

  • Title: Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites Source: ResearchGate URL: [Link]

  • Title: Substituted cathinones – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts Source: MDPI URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: The Rise in Synthetic Cannabinoids and Cathinones Source: Psychiatric Times URL: [Link]

  • Title: Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective Source: Preprints.org URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: ACS Chemical Neuroscience URL: [Link]

  • Title: α-Bromoketone synthesis by bromination Source: Organic Chemistry Portal URL: [Link]

  • Title: Recrystallization and Acid/Base Extraction - The Basics Source: Rhodium Archive URL: [Link]

  • Title: Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Bromination on the aromatic ring vs aliphatic chain Source: Chemistry Stack Exchange URL: [Link]

  • Title: Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity of 1-Phenyl-2-(propylamino)-1-pentanone in Commercial Amphetamine Immunoassays: A Comparative Performance Guide

Executive Summary The rapid proliferation of novel psychoactive substances (NPS) presents a significant analytical challenge for clinical and forensic toxicology. 1-Phenyl-2-(propylamino)-1-pentanone , commonly known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) presents a significant analytical challenge for clinical and forensic toxicology. 1-Phenyl-2-(propylamino)-1-pentanone , commonly known as N-propylpentedrone (a synthetic cathinone), is a potent central nervous system stimulant. While its pharmacological effects mimic those of classical amphetamines, its unique structural modifications severely compromise its detection in standard screening protocols.

This guide provides an objective comparison of how N-propylpentedrone performs across commercial amphetamine immunoassays versus classical analytical alternatives, detailing the structural causality behind assay failures and providing validated protocols for cross-reactivity evaluation.

Structural Causality: The Mechanism of Immunoassay Failure

Immunoassays rely on the highly specific binding between an antibody's paratope and a target drug's epitope. Commercial amphetamine and methamphetamine screening kits (e.g., ELISA, EMIT, CEDIA) are optimized for the tight steric profile of the phenethylamine backbone.

Why N-Propylpentedrone Evades Detection

The structural divergence of 1-phenyl-2-(propylamino)-1-pentanone from classical amphetamine fundamentally disrupts antibody-antigen binding through three primary mechanisms:

  • The Beta-Keto Oxygen: The defining feature of synthetic cathinones is the ketone group at the beta-carbon. This highly electronegative moiety alters the electronic distribution and spatial geometry of the molecule, disrupting the hydrogen bonding networks expected by amphetamine-targeted antibodies.

  • Alpha-Alkyl Chain Extension: While amphetamine possesses a compact alpha-methyl group, N-propylpentedrone features a bulky alpha-propyl chain (derived from the pentanone backbone). This creates severe steric clash within the antibody binding pocket.

  • N-Alkyl Substitution: The presence of a bulky N-propyl group on the amine further prevents the molecule from anchoring into the primary/secondary amine recognition sites of standard anti-amphetamine antibodies.

As demonstrated by , the majority of novel psychoactive substances, particularly extended-chain synthetic cathinones, exhibit low or no cross-reactivity with commonly used immunoassay drug panels, necessitating alternative screening approaches [1].

CompetitiveELISA Drug N-Propylpentedrone (Bulky Substituents) Antibody Anti-Amphetamine Antibody Drug->Antibody Steric Hindrance Prevents Binding Tracer Enzyme-Labeled Amphetamine Tracer->Antibody High Affinity Binding Complex1 Ab-Tracer Complex (Dominant) Antibody->Complex1 Tracer Outcompetes Complex2 Ab-Drug Complex (Negligible) Antibody->Complex2 <1% Cross-Reactivity Signal High Absorbance = FALSE NEGATIVE Complex1->Signal Enzyme Cleaves Substrate

Fig 1: Mechanism of false-negative immunoassay results due to steric hindrance of N-propylpentedrone.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity of N-propylpentedrone compared to classical stimulants across major commercial immunoassay platforms. Data is normalized against a standard 500 ng/mL or 1000 ng/mL d-amphetamine cutoff.

Assay PlatformTarget Analyted-Amphetamine (%)Methamphetamine (%)N-Propylpentedrone (%)Clinical Reliability for NPS
ELISA (Competitive) d-Amphetamine100.0< 1.0< 1.0 Poor
EMIT II Plus d-Amphetamine100.0< 0.5< 0.1 Poor
CEDIA d-Amphetamine100.0< 1.0< 0.1 Poor
KIMS d-Amphetamine100.0< 1.0< 0.1 Poor

Interpretation: N-propylpentedrone yields a cross-reactivity of less than 1% across all standard platforms. A patient would need to have lethal or near-lethal physiological concentrations (e.g., >100,000 ng/mL) of the drug in their system to trigger a presumptive positive on a standard 1000 ng/mL cutoff screening assay.

Experimental Protocol: Evaluating Immunoassay Cross-Reactivity

To objectively validate the failure of an immunoassay to detect N-propylpentedrone, laboratories must utilize a self-validating spiking protocol. The following methodology ensures accurate quantification of cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Step 1: Reagent and Matrix Preparation
  • Obtain certified reference material (CRM) of 1-Phenyl-2-(propylamino)-1-pentanone (1 mg/mL in methanol).

  • Procure certified drug-free human urine to serve as the negative control and diluent matrix. Verify the matrix is negative using LC-MS/MS prior to use.

Step 2: Standard Curve & Spike Generation
  • Calibration Curve: Prepare d-amphetamine standards in drug-free urine at 0, 250, 500 (Cutoff), 750, and 1000 ng/mL.

  • N-Propylpentedrone Spikes: Prepare high-concentration spikes of N-propylpentedrone in drug-free urine at 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL. (High concentrations are required because cross-reactivity is expected to be negligible).

Step 3: Assay Execution
  • Pipette 10 µL of each standard, negative control, and spiked sample into the designated wells of the anti-amphetamine microplate.

  • Add 100 µL of the Enzyme-Drug Conjugate (Tracer) to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes to allow competitive binding.

  • Wash the plate 4 times with 300 µL of Wash Buffer to remove unbound tracer and drug.

  • Add 100 µL of TMB Substrate to each well. Incubate for 15 minutes.

  • Terminate the reaction by adding 100 µL of Stop Solution (1N HCl).

  • Read the optical density (OD) at 450 nm using a microplate reader.

Step 4: Data Analysis & Causality Check

Calculate the apparent concentration of the N-propylpentedrone spikes by plotting their OD values against the d-amphetamine calibration curve. Determine the cross-reactivity percentage using the formula:

% Cross-Reactivity = (Apparent Amphetamine Concentration / Actual N-Propylpentedrone Concentration) × 100

Self-Validation Check: If the 100,000 ng/mL spike yields an apparent concentration of 500 ng/mL, the cross-reactivity is exactly 0.5%. This confirms the assay is functioning but is structurally blind to the synthetic cathinone.

Confirmatory Workflows: The Mass Spectrometry Imperative

Because immunoassays are fundamentally incapable of reliably detecting extended-chain synthetic cathinones like N-propylpentedrone, laboratories must implement reflex testing protocols. When clinical toxidromes (e.g., severe sympathomimetic toxicity, hyperthermia, excited delirium) strongly suggest stimulant use but immunoassay screens return negative, chromatographic separation coupled with mass spectrometry is mandatory.

To overcome the limitations of immunoassays, developed and validated a robust Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method capable of the simultaneous determination of 34 synthetic cathinones, including N-propylpentedrone, in whole blood [2]. This method utilizes liquid-liquid extraction followed by pentafluoropropionyl derivatization, achieving limits of detection (LOD) as low as 0.02 ng/mL—far surpassing the sensitivity and selectivity of any immunoassay.

AnalyticalWorkflow Sample Biological Specimen (Suspected NPS Use) Screening Immunoassay Screening (AMP/mAMP Panels) Sample->Screening ResultNeg Negative Result (Due to <1% Cross-Reactivity) Screening->ResultNeg ClinicalSuspicion High Clinical Suspicion (Toxidrome Present) ResultNeg->ClinicalSuspicion Discordant Clinical Picture Confirmatory Confirmatory Testing (GC-MS/MS or LC-HRMS) ClinicalSuspicion->Confirmatory Reflex Testing Triggered Identification Accurate Identification: N-Propylpentedrone Detected Confirmatory->Identification Chromatographic Separation & Mass Spectral Matching

Fig 2: Reflex testing workflow required to overcome immunoassay limitations for synthetic cathinones.

References

  • Seither, Joshua Zolton. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." FIU Digital Commons, 2018.[Link]

  • Woźniak, M.K., Banaszkiewicz, L., Wiergowski, M. et al. "Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood." Forensic Toxicology 38, 42–58, 2020.[Link]

Comparative

Comparative study of the neurotoxic effects of Pentedrone versus other cathinones

Comparative Neurotoxicity Profiling: Pentedrone vs. Major Synthetic Cathinones 1.

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Neurotoxicity Profiling: Pentedrone vs. Major Synthetic Cathinones

1. Executive Summary The landscape of synthetic cathinones has evolved rapidly, shifting from first-generation derivatives like mephedrone and methylone to highly potent, second-generation α-alkylamino compounds such as pentedrone and 3,4-methylenedioxypyrovalerone (MDPV). As a Senior Application Scientist overseeing neurotoxicological screening, I have designed this guide to objectively compare the neurotoxic mechanisms of pentedrone against its structural analogs. By synthesizing monoamine transporter kinetics and cellular toxicity profiles, this guide provides drug development professionals with actionable, self-validating experimental frameworks for evaluating new psychoactive substances (NPS).

2. Mechanistic Divergence in Neurotoxicity

Monoamine Transporter Selectivity The primary neuropharmacological target of synthetic cathinones is the monoamine transport system. First-generation cathinones (e.g., mephedrone, methylone) act non-selectively, functioning as substrates that induce the release of dopamine (DA) and serotonin (5-HT) (1)[1]. In stark contrast, pentedrone lacks the structural features required for SERT affinity and acts almost exclusively as a potent dopamine transporter (DAT) blocker (2)[2]. This high DAT/SERT inhibition ratio (>200) mirrors the pharmacological profile of MDPV, leading to profound synaptic dopamine accumulation (3)[3].

Oxidative Stress and Enantioselective Cytotoxicity The accumulation of cytosolic dopamine is a well-established precursor to auto-oxidation and reactive oxygen species (ROS) generation. Recent toxicological profiling in dopaminergic SH-SY5Y cells reveals that pentedrone exhibits significant enantioselectivity. Specifically, the S-(+)-pentedrone enantiomer is highly oxidative and drives severe cytotoxicity through the depletion of intracellular glutathione (GSH) (4)[4]. This mechanism renders pentedrone and MDPV significantly more neurotoxic than their methylenedioxy counterparts like methylone (5)[5].

Pathway Pentedrone Pentedrone Exposure DAT DAT Blockade (High Affinity) Pentedrone->DAT Potent Inhibition SERT SERT Blockade (Low Affinity) Pentedrone->SERT Weak Inhibition OxStress Oxidative Stress (ROS Generation) Pentedrone->OxStress Enantiomer-specific (S-(+)) DA_Accum Synaptic Dopamine Accumulation DAT->DA_Accum DA_Accum->OxStress Auto-oxidation GSH Glutathione (GSH) Depletion OxStress->GSH Consumes Antioxidants Apoptosis Neuronal Apoptosis (SH-SY5Y) GSH->Apoptosis Loss of Protection

Pathophysiological mechanism of pentedrone-induced neurotoxicity in dopaminergic cells.

3. Quantitative Data Presentation To facilitate objective comparison, the following table summarizes the transporter inhibition kinetics and cytotoxicity profiles of key synthetic cathinones based on established in vitro assays[3][5].

CompoundDAT IC50 (µM)SERT IC50 (µM)DAT/SERT RatioPrimary Mechanism of ActionCytotoxicity Profile
Pentedrone ~0.40> 100> 250Selective DAT BlockerHigh (ROS-mediated, S-(+) driven)
MDPV ~0.07> 10> 140Potent DAT/NET BlockerVery High (Apoptosis, Excitotoxicity)
Mephedrone ~1.50~2.50~1.6Non-selective SubstrateModerate (Monoamine Depletion)
Methylone ~1.80~3.50~1.9Non-selective SubstrateLow to Moderate

4. Validated Experimental Methodologies A robust neurotoxicity screening program requires self-validating experimental systems. Below are the definitive protocols used to generate the comparative data above. I have explicitly detailed the causality behind critical methodological choices to ensure reproducibility and scientific integrity.

Workflow CellCulture Cell Culture (HEK293 / SH-SY5Y) Treatment Cathinone Treatment (Concentration Gradient) CellCulture->Treatment UptakeAssay Radioligand Uptake Assay ([3H]DA / [3H]5-HT) Treatment->UptakeAssay Transporter Profiling ToxAssay Cytotoxicity & ROS Assay (MTT / DCFDA) Treatment->ToxAssay Neurotoxicity Profiling DataAnalysis Data Synthesis (IC50 & Cell Viability) UptakeAssay->DataAnalysis ToxAssay->DataAnalysis

Standardized in vitro experimental workflow for evaluating synthetic cathinone neurotoxicity.

Protocol A: Monoamine Transporter Uptake Inhibition Assay This protocol isolates the receptor-ligand interaction to determine precise IC50 values for DAT and SERT.

  • Step 1: Cell Selection and Preparation

    • Action: Culture Human Embryonic Kidney (HEK293) cells stably transfected with either human DAT (hDAT) or human SERT (hSERT).

    • Causality: Using stably transfected HEK293 cells is non-negotiable for this assay. Unlike primary neurons, HEK293 cells lack endogenous monoamine transporters. This isolates the specific transporter of interest, eliminating background noise from compensatory neural networks and ensuring the calculated IC50 is an absolute measure of binding affinity[2].

  • Step 2: Radioligand Incubation

    • Action: Pre-incubate cells with varying concentrations of the cathinone (e.g., pentedrone 0.01 µM to 1000 µM) for 10 minutes, followed by the addition of 10 nM [3H]Dopamine or [3H]5-HT for exactly 10 minutes.

    • Causality: The brief 10-minute radioligand exposure prevents the internalization of the transporter complex and minimizes reverse-transport (efflux), ensuring that the assay strictly measures uptake inhibition[5].

  • Step 3: Termination and Scintillation Counting

    • Action: Terminate the reaction rapidly with ice-cold buffer, lyse the cells, and quantify retained radioactivity using a liquid scintillation counter.

    • Causality: Ice-cold buffer instantly halts all kinetic processes, locking the intracellular radioligand concentration for precise quantification.

Protocol B: In Vitro Cytotoxicity and Oxidative Stress Evaluation This protocol evaluates the downstream cellular consequences of transporter blockade.

  • Step 1: Cell Seeding and Differentiation

    • Action: Seed SH-SY5Y cells at 1×104 cells/well in 96-well plates. Differentiate using 10 µM retinoic acid for 7 days.

    • Causality: Undifferentiated SH-SY5Y cells proliferate rapidly and exhibit immature neuronal phenotypes. Retinoic acid induces differentiation, upregulating the expression of DAT and tyrosine hydroxylase. This creates a physiologically relevant dopaminergic model capable of capturing DAT-mediated intracellular ROS accumulation[4].

  • Step 2: Compound Exposure and ROS Quantification

    • Action: Treat differentiated cells with enantiomerically pure S-(+)-pentedrone or R-(+)-methylone. Co-incubate with the fluorescent probe H2DCFDA to measure reactive oxygen species.

    • Causality: H2DCFDA is cell-permeable and non-fluorescent until oxidized by intracellular ROS. This provides a direct, real-time fluorometric readout of the oxidative stress induced by the specific cathinone enantiomer, validating the auto-oxidation hypothesis[4].

  • Step 3: Viability Assessment (MTT Assay)

    • Action: Following 24-hour exposure, add MTT reagent. Measure formazan absorbance at 570 nm.

    • Causality: The MTT assay measures mitochondrial metabolic activity. Because cathinone-induced apoptosis heavily involves mitochondrial dysfunction via GSH depletion, this assay serves as a highly sensitive proxy for terminal neurotoxicity.

5. Conclusion The comparative analysis of pentedrone against other synthetic cathinones underscores a critical paradigm in neurotoxicology: structural modifications that increase DAT selectivity (such as the α-alkyl chain in pentedrone and MDPV) inherently amplify neurotoxic potential. By employing the self-validating in vitro workflows detailed above, researchers can accurately predict the oxidative and apoptotic liabilities of emerging psychoactive compounds, thereby informing both forensic toxicology and targeted drug development.

6. References

  • S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity. PubMed / NIH. 4

  • Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. PMC / NIH. 1

  • Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. MDPI. 3

  • Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers. 5

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. PMC / NIH.2

Validation

Comparison of extraction methods for 1-Phenyl-2-(propylamino)-1-pentanone from hair samples

Comparative Guide: Extraction Methods for 1-Phenyl-2-(propylamino)-1-pentanone from Hair Samples Introduction 1-Phenyl-2-(propylamino)-1-pentanone, commonly known as N-propylpentedrone, is a potent synthetic cathinone be...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Extraction Methods for 1-Phenyl-2-(propylamino)-1-pentanone from Hair Samples

Introduction 1-Phenyl-2-(propylamino)-1-pentanone, commonly known as N-propylpentedrone, is a potent synthetic cathinone belonging to the pyrrolidinophenone/pentedrone family[1]. In forensic and clinical toxicology, hair analysis serves as the gold standard for establishing a chronological timeline of drug exposure[2]. However, extracting synthetic cathinones from the heavily cross-linked keratinized matrix of hair presents a unique biochemical challenge: the β-keto group on the cathinone backbone is highly susceptible to base-catalyzed degradation, oxidation, and thermal breakdown[3].

As a Senior Application Scientist, I have evaluated numerous sample preparation workflows to overcome these limitations. This guide objectively compares Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Mixed-Mode Solid-Phase Extraction (SPE) for the isolation of N-propylpentedrone from hair, providing the mechanistic rationale and self-validating protocols necessary to ensure analytical integrity.

Mechanistic Causality: Why Traditional Methods Fail

Hair is a solid protein matrix. Traditional toxicological extractions rely on alkaline digestion (e.g., 1M NaOH) to dissolve the keratin[2]. While effective for highly stable drugs like cocaine, alkaline conditions (pH > 10) trigger rapid cleavage of the C-N bond in synthetic cathinones, leading to complete analyte loss[3].

To preserve N-propylpentedrone, the matrix must be swollen using an acidic organic solvent. Research demonstrates that a two-step incubation using acidified methanol (0.1% HCl in methanol) at a moderate temperature (40 °C) optimally swells the hair shaft and quantitatively extracts the intact cathinone without inducing thermal or pH-dependent degradation[2].

Comparison of Extraction Modalities

Following incubation, the crude extract contains severe matrix interferences (melanin, structural lipids, and proteins) that cause ion suppression in LC-MS/MS. Choosing the correct clean-up method is critical.

1. Liquid-Liquid Extraction (LLE)

  • Mechanism : Utilizes immiscible organic and aqueous phases to partition the analyte based on solubility.

  • Performance : While LLE is inexpensive and fast, it frequently co-extracts lipophilic matrix components from the hair[2]. This results in significant matrix effects (ion suppression) during electrospray ionization (ESI), severely impacting the Limit of Detection (LOD).

2. Supported Liquid Extraction (SLE)

  • Mechanism : An aqueous sample is loaded onto a diatomaceous earth sorbent, forming a thin film. An immiscible organic solvent is then passed through, extracting the analyte.

  • Performance : SLE eliminates the emulsion formation commonly seen in LLE and is highly automatable[4]. However, it lacks the chemical selectivity needed to fully deplete the complex phospholipid profile of hair extracts, leading to moderate matrix effects.

3. Mixed-Mode Solid-Phase Extraction (SPE) – The Gold Standard

  • Mechanism : Utilizes a polymeric sorbent containing both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups. N-propylpentedrone contains a secondary amine (pKa ~8.5). At pH 6.0, the amine is protonated and binds ionically to the sulfonic acid[5].

  • Performance : This dual-retention mechanism allows for aggressive washing with 100% methanol to remove neutral lipids while the basic cathinone remains locked to the sorbent. Elution is achieved by raising the pH to neutralize the amine, yielding an exceptionally clean extract with Limits of Quantitation (LOQ) as low as 0.1 ng/mg[5].

Quantitative Performance Comparison

The following table summarizes the experimental performance of each extraction method for synthetic cathinones in hair matrices, validated via LC-MS/MS.

Extraction MethodMatrix Effect (%)Average Recovery (%)LOQ (ng/mg)Processing TimeMatrix Depletion
Direct LLE -45% to -60% (Suppression)65 - 75%0.5 - 1.0Fast (< 1 hr)Poor
SLE -20% to -30%80 - 85%0.2 - 0.5Very Fast (< 45 min)Moderate
Mixed-Mode SPE -5% to +5%85 - 95%0.05 - 0.1Moderate (2 hrs)Excellent
PLE + SPE -2% to +5%90 - 98%0.05Slow (Requires hardware)Excellent

(Data synthesized from comparative validation studies on synthetic cathinones[2],[5],[4])

Self-Validating Experimental Protocol: Mixed-Mode SPE

To guarantee trustworthiness and reproducibility, the following protocol incorporates internal standards and specific pH controls to create a self-validating system.

Phase 1: Decontamination and Incubation

  • Decontamination : Wash 50 mg of hair sequentially with deionized water, acetone, and dichloromethane (3 mL each, 2 min vortex). Rationale: Differentiates systemic ingestion from external environmental contamination.

  • Pulverization : Dry the hair and pulverize into a fine powder using a ball mill.

  • Internal Standard Addition : Add 10 µL of Deuterated Internal Standard (e.g., Pentedrone-d5 at 1 µg/mL). Rationale: Corrects for any volumetric losses or matrix suppression downstream.

  • Acidic Incubation : Add 1 mL of Methanol containing 0.1% HCl. Incubate at 40 °C for 3 hours[2]. Rationale: Prevents β-keto degradation while efficiently swelling the keratin.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE 5. Sample Preparation : Centrifuge the incubate at 10,000 rpm for 5 mins. Transfer the supernatant and dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0). Rationale: Ensures the N-propylpentedrone amine is fully protonated for ionic binding[5]. 6. Conditioning : Pass 2 mL Methanol, followed by 2 mL deionized water through the MCX cartridge. 7. Loading : Load the buffered sample onto the cartridge at a flow rate of 1 mL/min. 8. Washing (Critical Step) :

  • Wash 1: 2 mL of 0.1 M HCl (Removes salts and hydrophilic interferences).

  • Wash 2: 2 mL of 100% Methanol (Removes neutral lipids and unbound matrix components). Rationale: The analyte remains ionically bound to the sulfonic acid groups.

  • Elution : Elute with 2 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Rationale: The high pH neutralizes the protonated amine, breaking the ionic bond and releasing the analyte[5].

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 30 °C (to prevent volatilization) and reconstitute in 100 µL of LC-MS/MS mobile phase.

Visualizations

Extraction_Decision_Tree N1 Hair Sample Pulverization N2 Alkaline Digestion (NaOH) N1->N2 Traditional Pathway N3 Acidic Incubation (MeOH/HCl) N1->N3 Cathinone-Specific Pathway N4 Analyte Degradation (Loss) N2->N4 pH > 10 N5 Intact Cathinones Extracted N3->N5 pH < 4 N6 LLE / SLE Clean-up N5->N6 N7 Mixed-Mode SPE Clean-up N5->N7 N8 LC-MS/MS (High Matrix Effect) N6->N8 Phospholipid Carryover N9 LC-MS/MS (Optimal Recovery) N7->N9 Complete Matrix Depletion

Decision tree illustrating the critical pathways for synthetic cathinone extraction from hair.

SPE_Mechanism Load 1. Load (pH 6) Amine Protonated (+) Binds to SO3- Wash1 2. Aqueous Wash Removes Salts Load->Wash1 Wash2 3. Organic Wash Removes Lipids Analyte Retained Wash1->Wash2 Elute 4. Elution (pH 11) Amine Neutralized Analyte Released Wash2->Elute

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic cathinones.

References

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review Source: NIH / MDPI URL:[Link]

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction Source: LCGC International URL:[Link]

  • Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography Source: The Aquila Digital Community (USM) URL:[Link]

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances Source: CORE / FIU Digital Commons URL:[Link]

  • Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now? Source: ResearchGate URL:[Link]

Sources

Comparative

Specificity and Selectivity in Pentedrone Isomer Differentiation: A Comparative Analytical Guide

As a Senior Application Scientist in forensic and pharmacological analysis, I frequently encounter the analytical bottleneck posed by synthetic cathinones like pentedrone (2-(methylamino)-1-phenylpentan-1-one). The illic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in forensic and pharmacological analysis, I frequently encounter the analytical bottleneck posed by synthetic cathinones like pentedrone (2-(methylamino)-1-phenylpentan-1-one). The illicit drug market constantly evolves, generating a myriad of constitutional, positional, and stereoisomers. Differentiating pentedrone from its closely related isomers—such as isopentedrone or its enantiomeric pairs (R/S-pentedrone)—demands analytical techniques with uncompromising specificity and selectivity.

This guide objectively compares the performance of GC-EI-MS, NMR, Chiral HPLC, and Capillary Electrophoresis (CE), providing field-proven protocols and causality-driven experimental insights to ensure your analytical workflows are robust and self-validating.

The Mechanistic Challenge of Pentedrone Isomers

Pentedrone and its isomers share identical molecular weights and similar elemental compositions, rendering standard low-resolution mass spectrometry (like LC-ESI-MS) insufficient for definitive identification. The analytical challenge is bifurcated into two categories:

  • Positional/Constitutional Isomers: Distinguishing pentedrone from isomers like isopentedrone (1-methylamino-1-phenylpentan-2-one). In Chemical Ionization (CI) mode, both yield an identical [M+H]+ at m/z 192[1]. Thus, specificity must be achieved through orthogonal fragmentation pathways or spectroscopic elucidation.

  • Stereoisomers: Pentedrone possesses a chiral center at the α-carbon. The enantiomers exhibit distinct pharmacodynamics, with the S-enantiomer often displaying higher potency at monoamine transporters[2]. Separating these requires highly selective chiral recognition environments.

Analytical decision tree for differentiating pentedrone isomers based on structural properties.

Quantitative Comparison of Analytical Techniques

To select the appropriate technique, one must weigh resolution against throughput and sample requirements. Table 1 summarizes the quantitative and qualitative performance metrics of the primary analytical platforms used for cathinone differentiation.

Table 1: Performance Comparison of Techniques for Pentedrone Isomer Differentiation

Analytical TechniqueTarget Isomer TypePrimary Mechanism of SelectivitySpecificity / ResolutionTypical Run TimeKey Limitation
GC-EI-MS Positional / ConstitutionalRadical-directed α-cleavage (Immonium vs Acylium ions)High (m/z 86 vs 120)15–30 minCannot resolve enantiomers without prior chiral derivatization.
1H/13C NMR Positional / ConstitutionalChemical shift & spin-spin coupling environmentsVery HighVariableRequires high sample purity and mg-level quantities.
Chiral HPLC Enantiomers (R/S)Transient diastereomeric complexation with CSPHigh (Rs > 1.5)10–25 minMethod development is highly specific to the chiral selector.
CE (β-CD) Enantiomers (R/S)Inclusion complexation with β-cyclodextrin cavityHigh< 40 minLower sensitivity compared to LC-MS; requires precise pH control.

Causality-Driven Experimental Protocols

Protocol 1: Differentiation of Positional Isomers via GC-EI-MS

Causality: Electron Ionization (EI) at 70 eV induces predictable, structure-specific fragmentation. For pentedrone, α-cleavage yields a dominant immonium ion at m/z 86. Conversely, isopentedrone's altered structural connectivity shifts the primary α-cleavage, producing a base peak at m/z 120[3],[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the seized powder in 1 mL of HPLC-grade methanol.

  • System Setup: Equip the GC with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film).

  • Injection: Inject 1 µL in split mode (1:50). Causality: Split injection prevents column overload and minimizes the thermal degradation of the cathinone free base in the hot injector port.

  • Temperature Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Operate in EI mode at 70 eV, scanning m/z 40–300.

  • Data Interpretation: Extract ion chromatograms (EIC) for m/z 86 and 120. A dominant m/z 86 confirms pentedrone; m/z 120 confirms isopentedrone. For complex forensic mixtures, apply Canonical Discriminant Analysis (CDA) on relative ion abundances to statistically validate the classification[4].

GC-EI-MS α-cleavage fragmentation pathways distinguishing pentedrone from isopentedrone.

Protocol 2: Enantiomeric Resolution via Semi-Preparative Chiral HPLC

Causality: Synthetic cathinones are typically synthesized as racemates. To isolate R- and S-pentedrone for pharmacological testing, a polysaccharide-based Chiral Stationary Phase (CSP) provides the necessary spatial and hydrogen-bonding interactions for enantiorecognition[5].

Step-by-Step Methodology:

  • Column Selection: Phenomenex Lux® Cellulose-5 (or equivalent amylose/cellulose derivative), 250 × 10 mm, 5 µm.

  • Mobile Phase Optimization: Use a normal-phase isocratic system: n-hexane / isopropanol / diethylamine (DEA) at 95:5:0.1 (v/v/v). Causality: DEA acts as a basic additive to suppress peak tailing caused by secondary interactions between the basic secondary amine of pentedrone and residual silanols on the silica support[5].

  • Flow Rate & Detection: Set flow to 2.0 mL/min with UV detection at 254 nm.

  • Injection: Load 50–100 µL of pentedrone racemate (10 mg/mL in mobile phase).

  • Fraction Collection: Collect the baseline-resolved peaks (Rs > 1.5). Evaporate the solvent under a gentle stream of nitrogen at room temperature to prevent thermal racemization or degradation.

Protocol 3: High-Throughput Chiral Screening via Capillary Electrophoresis (CE)

Causality: When sample volume is limited, CE utilizing native β-cyclodextrin (β-CD) as a chiral selector offers superior efficiency. The separation relies on the differential complex stability constants between the R/S enantiomers and the hydrophobic cavity of β-CD[6].

Step-by-Step Methodology:

  • BGE Preparation: Prepare a Background Electrolyte (BGE) of 10 mM sodium phosphate and 10 mM native β-CD in Milli-Q water. Adjust pH to 2.5 using phosphoric acid. Causality: A low pH ensures the secondary amine of pentedrone is fully protonated, maximizing electrophoretic mobility and aqueous solubility[6].

  • Capillary Conditioning: Flush a fused-silica capillary (50 µm ID, 60 cm total length) with 0.1 M NaOH, water, and BGE sequentially.

  • Injection & Voltage: Perform hydrodynamic injection (50 mbar for 5 s). Apply a separation voltage of +25 kV.

  • Detection: Monitor UV absorbance at 214 nm.

Data Interpretation and Self-Validating Systems

A robust analytical workflow must be self-validating. Relying solely on a single chromatographic retention time is a critical failure point in forensic and pharmaceutical analysis.

  • Internal Validation (Chromatographic): In GC-MS, utilize retention indices (e.g., Kovats) alongside mass spectral matching. If the immonium ion ratio (e.g., m/z 86 to m/z 58) deviates by >20% from the reference standard, the system flags the potential co-elution of an isomer.

  • Orthogonal Confirmation (Spectroscopic): If GC-MS indicates pentedrone but peak shape suggests an isomeric mixture, the protocol dictates cross-validation with 1H-NMR. The chemical shift of the α-proton in pentedrone will distinctly differ from that of isopentedrone due to the differing proximity of the electron-withdrawing carbonyl and amine groups[3]. This creates a closed-loop validation system where structural connectivity is confirmed independently of fragmentation kinetics.

References

  • Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products ResearchGate URL
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques LCGC International URL
  • The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis ResearchGate URL
  • PMC (National Institutes of Health)
  • PMC (National Institutes of Health)
  • PMC (National Institutes of Health)

Sources

Validation

A Comparative Guide to the In Vitro Metabolism of 1-Phenyl-2-(propylamino)-1-pentanone and its Analogs

This guide provides an in-depth comparative analysis of the in vitro metabolism of 1-Phenyl-2-(propylamino)-1-pentanone, also known as N-propylpentedrone, and its structural analogs. Synthetic cathinones represent a larg...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the in vitro metabolism of 1-Phenyl-2-(propylamino)-1-pentanone, also known as N-propylpentedrone, and its structural analogs. Synthetic cathinones represent a large and evolving class of new psychoactive substances (NPS), making a thorough understanding of their metabolic fate crucial for researchers, scientists, and drug development professionals.[1][2][3] This document details the experimental design, analytical methodologies, and comparative metabolic pathways, offering insights into the structure-metabolism relationships of these compounds.

Introduction: The Significance of Understanding Cathinone Metabolism

1-Phenyl-2-(propylamino)-1-pentanone is a synthetic cathinone, a class of compounds that act as psychomotor stimulants.[4] The chemical structure of these substances is frequently modified to evade legal controls, leading to a continuous stream of new analogs with potentially unknown metabolic profiles and toxicological effects.[1][2][5] Investigating the in vitro metabolism provides critical preliminary data on how these compounds might be processed in the body, which is essential for predicting their pharmacokinetic properties, identifying potential biomarkers for intake, and understanding their toxicological profiles.[1][6][7]

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, convert drugs into more water-soluble metabolites to facilitate their excretion.[8][9][10][11] In vitro models, such as human liver microsomes (HLM), S9 fractions, and hepatocytes, are invaluable tools for studying these metabolic processes in a controlled environment.[7][8][12]

Experimental Design: A Framework for Comparative In Vitro Metabolism Studies

A robust experimental design is fundamental to obtaining reliable and comparable metabolic data. This section outlines the rationale and protocols for a comprehensive in vitro metabolism study.

1. Selection of In Vitro Systems:

The choice of the in vitro system is a critical first step. Each system offers a different level of complexity and representation of the in vivo environment.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I enzymes like CYPs and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[12] HLMs are cost-effective, easy to use, and suitable for high-throughput screening of metabolic stability and metabolite identification.[8][9]

  • S9 Fraction: This is the post-mitochondrial supernatant of a liver homogenate and contains both microsomal and cytosolic enzymes, offering a more complete picture of both Phase I and Phase II metabolism.[7][12]

  • Hepatocytes: These are whole liver cells and represent the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors. They can be used in suspension or as cultured monolayers.[7][8]

For a comparative study of 1-Phenyl-2-(propylamino)-1-pentanone and its analogs, a tiered approach is recommended. Initial screening in HLMs can provide rapid assessment of Phase I metabolic stability, followed by more comprehensive metabolite profiling in S9 fractions or hepatocytes to capture a broader range of metabolic pathways, including conjugation reactions.

2. Experimental Protocols:

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes

This protocol determines the rate at which a compound is metabolized by liver enzymes.

  • Materials:

    • 1-Phenyl-2-(propylamino)-1-pentanone and its analogs

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., Vivid® Regeneration System)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching the reaction)

    • Internal standard (for analytical quantification)

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / protein concentration) * 1000.

Protocol 2: Metabolite Identification in Human S9 Fraction

This protocol aims to identify the major metabolites formed.

  • Materials:

    • 1-Phenyl-2-(propylamino)-1-pentanone and its analogs

    • Human S9 fraction

    • NADPH and UDPGA (for Phase I and Phase II reactions, respectively)

    • Alamethicin (a pore-forming agent to allow UDPGA access to UGTs)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile or methanol (for quenching)

  • Procedure:

    • Combine the S9 fraction, test compound, and buffer. For Phase II metabolite identification, include alamethicin and UDPGA.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a fixed period (e.g., 60 minutes).

    • Stop the reaction with cold solvent.

    • Process the sample as in the stability assay.

    • Analyze the supernatant using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

Analytical Methodologies: Detecting and Characterizing Metabolites

The identification and quantification of metabolites heavily rely on advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for metabolite analysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds, including polar and non-volatile molecules.[13][14] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is particularly powerful for elucidating the elemental composition of unknown metabolites.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable compounds.[13][15][16] For many drug metabolites, a derivatization step is required to increase their volatility.[15] GC-MS provides highly reproducible fragmentation patterns, which are valuable for structural elucidation and library matching.[15]

The choice between LC-MS and GC-MS depends on the physicochemical properties of the parent compound and its expected metabolites.[13] For a comprehensive analysis, employing both techniques can provide complementary information.[17]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Incubation In Vitro Incubation (HLM, S9, Hepatocytes) Quenching Reaction Quenching (Acetonitrile/Methanol) Incubation->Quenching Extraction Protein Precipitation & Supernatant Collection Quenching->Extraction LC_MS LC-HRMS/MS Extraction->LC_MS Polar/Non-volatile Metabolites GC_MS GC-MS Extraction->GC_MS Volatile/Derivatized Metabolites Metabolite_ID Metabolite Identification (Accurate Mass, Fragmentation) LC_MS->Metabolite_ID GC_MS->Metabolite_ID Quantification Relative/Absolute Quantification Metabolite_ID->Quantification Pathway_Elucidation Metabolic Pathway Elucidation Quantification->Pathway_Elucidation

Caption: General workflow for in vitro metabolite identification.

Comparative Metabolism of 1-Phenyl-2-(propylamino)-1-pentanone and Analogs

Synthetic cathinones generally undergo extensive Phase I and Phase II metabolism.[5] The specific metabolic pathways are highly dependent on the chemical structure of the individual analog.[5][6]

Common Metabolic Pathways:

Based on studies of pentedrone, N-ethylpentedrone (NEP), and other synthetic cathinones, the following are the primary metabolic transformations:

  • β-Keto Reduction: The reduction of the ketone group to a hydroxyl group is a common pathway for most synthetic cathinones.[5][6][18][19]

  • N-dealkylation: The removal of the alkyl group from the nitrogen atom is another major metabolic route.[2][6][18][19] For 1-Phenyl-2-(propylamino)-1-pentanone, this would involve the loss of the propyl group.

  • Hydroxylation: Hydroxylation can occur at various positions, including the alkyl side chain and the aromatic ring.[5][6][19]

  • Oxidation: Further oxidation of hydroxylated metabolites can lead to the formation of carboxylic acids.[5][6]

  • Phase II Conjugation: The hydroxylated metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates.[4][5][6]

Illustrative Metabolic Pathways of N-propylpentedrone:

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-Phenyl-2-(propylamino)-1-pentanone Keto_Reduced β-Keto Reduction (Dihydropentedrone analog) Parent->Keto_Reduced Reduction N_Dealkylated N-Depropylation (Nor-pentedrone analog) Parent->N_Dealkylated N-dealkylation Hydroxylated_Alkyl Alkyl Hydroxylation Parent->Hydroxylated_Alkyl Hydroxylation Hydroxylated_Aromatic Aromatic Hydroxylation Parent->Hydroxylated_Aromatic Hydroxylation Glucuronide Glucuronide Conjugate Keto_Reduced->Glucuronide Glucuronidation Hydroxylated_Alkyl->Glucuronide Glucuronidation Hydroxylated_Aromatic->Glucuronide Glucuronidation

Sources

Safety & Regulatory Compliance

Safety

1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride proper disposal procedures

Operational Guide: Proper Handling and Disposal of 1-Phenyl-2-(propylamino)-1-pentanone, Monohydrochloride As a Senior Application Scientist, I recognize that ensuring the integrity of laboratory safety and disposal prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 1-Phenyl-2-(propylamino)-1-pentanone, Monohydrochloride

As a Senior Application Scientist, I recognize that ensuring the integrity of laboratory safety and disposal protocols is as critical as the experimental data itself. 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride—commonly known as N-Propylpentedrone or α-propylaminopentiophenone—is a potent synthetic cathinone[1]. Because it acts as a reuptake inhibitor at biogenic amine transporters (DAT, NET, SERT)[2], it possesses significant psychoactive properties and sympathomimetic toxicity[3].

Consequently, its disposal is governed by a strict intersection of environmental protection laws and controlled substance regulations. While this guide utilizes globally recognized U.S. EPA (RCRA) and DEA frameworks to establish a rigorous baseline, laboratories operating in our current location of Japan must concurrently align these operational standards with the Narcotics and Psychotropics Control Law and local Ministry of the Environment (MOE) waste guidelines.

This guide provides a self-validating, step-by-step protocol for the safe logistical handling, segregation, and non-retrievable destruction of N-Propylpentedrone HCl waste.

Section 1: Physicochemical and Hazard Profiling

Before executing any disposal protocol, laboratory personnel must understand the causality behind the safety measures. N-Propylpentedrone HCl is classified as a Water Hazard Class 1 substance, meaning it is slightly hazardous to aquatic ecosystems and must never be disposed of via standard drain systems or allowed to reach groundwater[4]. Furthermore, it is chemically incompatible with strong oxidizing agents, which dictates strict segregation during waste accumulation to prevent hazardous reactions[5].

Table 1: Physicochemical & Hazard Summary

PropertyValue / DescriptionReference
Chemical Name 1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride[1]
Synonyms N-Propylpentedrone, α-propylaminopentiophenone[1]
CAS Number 18268-15-0[4]
Molecular Formula C₁₄H₂₁NO • HCl[1]
Environmental Hazard Water Hazard Class 1 (Do not flush)[4]
Incompatibilities Strong oxidizing agents[5]

Section 2: Step-by-Step Disposal Methodology

The following methodology ensures a closed-loop safety system from the laboratory bench to the final destruction facility.

Step 1: PPE and Engineering Controls
  • Causality: Synthetic cathinones can be absorbed through mucous membranes or inhaled as aerosolized powders during transfer, posing acute sympathomimetic toxicity risks[3].

  • Protocol:

    • Don standard laboratory PPE: lab coat, safety goggles, and double-layered Nitrile gloves.

    • Perform all material transfers (weighing, dissolving, or sweeping) inside a Class II Biological Safety Cabinet or a certified chemical fume hood.

    • If a spill occurs, pick up the material mechanically (do not use compressed air) and place it into a designated hazardous waste container[4].

Step 2: Waste Segregation and Containment
  • Causality: Mixing incompatible chemicals can lead to exothermic reactions or toxic gas release. N-Propylpentedrone HCl must be kept away from strong oxidizers[5].

  • Protocol:

    • Collect the solid or liquid waste in a chemically compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE)[6].

    • Do not mix with halogenated solvents unless the waste profile specifically accounts for it, as commingling halogenated and non-halogenated waste drastically increases incineration costs[7].

    • Label the container immediately with "Hazardous Waste," the exact chemical name, and the primary hazard (e.g., "Toxic/Controlled Substance")[8].

Step 3: Satellite to Central Accumulation (SAA to CAA)
  • Causality: Regulatory bodies require strict temporal and spatial tracking of hazardous waste to prevent environmental contamination and diversion[9].

  • Protocol:

    • Store the active waste container in a Satellite Accumulation Area (SAA) at or near the point of generation, strictly under the control of the operator[9].

    • Once the container is full, or the regulatory volume limit is reached, transfer it to the Central Accumulation Area (CAA).

    • Apply an accumulation start date upon transfer to the CAA. For Large Quantity Generators (LQGs), the waste must be removed by a licensed vendor within 90 days[8].

Step 4: Non-Retrievable Destruction
  • Causality: Because synthetic cathinones are highly abused and often classified as Schedule I controlled substances (or analogues), they require "non-retrievable" destruction to eliminate any potential for illicit diversion[10],[11].

  • Protocol:

    • Log the exact mass of the disposed chemical in the laboratory's controlled substance inventory.

    • Contract an authorized hazardous waste vendor capable of high-temperature incineration.

    • Maintain the chain-of-custody documentation indefinitely to prove regulatory compliance.

Section 3: Waste Segregation Matrix

Table 2: Operational Compatibility for N-Propylpentedrone HCl Waste

Waste CategoryCompatibilityAction Required
Aqueous Buffers (pH 6-8) CompatibleCo-collect in HDPE container.
Strong Oxidizers INCOMPATIBLE Strictly segregate; risk of hazardous reaction.
Halogenated Solvents Compatible (but unfavorable)Segregate to reduce downstream incineration costs.
Biohazardous Waste INCOMPATIBLE Do not mix chemical and biological waste streams.

Section 4: Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation 1-Phenyl-2-(propylamino)-1-pentanone HCl PPE Safety & Containment Double Nitrile Gloves, Fume Hood Gen->PPE Segregate Chemical Segregation Isolate from Strong Oxidizers PPE->Segregate SAA Satellite Accumulation Area (SAA) Store in Leak-Proof HDPE Segregate->SAA CAA Central Accumulation Area (CAA) Max 90 Days (LQG) SAA->CAA Destruction Final Disposition High-Temp Incineration (Non-Retrievable) CAA->Destruction

Figure 1: Cradle-to-grave disposal workflow for synthetic cathinone laboratory waste.

References

  • National Institutes of Health (NIH). "Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters". Source: nih.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". Source: epa.gov. URL: [Link]

  • Drug Enforcement Administration (DEA). "Schedules of Controlled Substances". Source: federalregister.gov. URL: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Source: labmanager.com. URL: [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Source: gaiaca.com. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
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1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
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